molecular formula C11H14N4O5 B1436434 2'-O-methylinosine CAS No. 3881-21-8

2'-O-methylinosine

Cat. No.: B1436434
CAS No.: 3881-21-8
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-IOSLPCCCSA-N
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Description

2'-O-methylinosine (Im) is a naturally occurring modified ribonucleoside essential in RNA research, found in the tRNA of all organisms and a component of rRNA in certain species like Crithidia fasciculata . This nucleoside is critically valuable in oligonucleotide design, where it is classified as a 2'-O-Methyl RNA monomer . Its primary applications include use in antisense oligonucleotides, siRNA, and aptamer-based research, where it significantly enhances nuclease resistance, thereby improving the stability and longevity of the oligo in biological systems . Furthermore, the incorporation of this compound increases duplex stability with complementary RNA, reportedly increasing the Tm by approximately 1.3°C per residue compared to unmodified DNA/RNA duplexes . The base analog inosine serves as a universal or wobble base due to its ability to pair with adenine (A), cytosine (C), thymine (T), and guanine (G) with varying affinity (I-C > I-A > I-T ~ I-G > I-I), making it exceptionally useful in triplex studies and for probing nucleic acid structure and function . Its mechanism of action involves mimicking inosine within RNA structures, influencing the conformation and function of the nucleic acid, and it has also been observed to act as an inhibitor of protein synthesis . Researchers also utilize this compound-5'-triphosphate in in vitro transcription and aptamer development . It is an indispensable tool for advanced studies in gene expression, epitranscriptomics, and the development of therapeutic nucleic acids . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435030
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3881-21-8
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Discovery and Analysis of 2'-O-methylinosine (Im) in Eukaryotic mRNA

[1]

Executive Summary

Topic: Discovery and characterization of 2'-O-methylinosine (Im) in eukaryotic mRNA. Core Breakthrough: The 2022 identification of Im as a naturally occurring, dynamic modification in yeast mRNA, expanding the known epitranscriptome. Significance: Im represents a convergence of two major regulatory mechanisms: A-to-I editing and 2'-O-methylation.[1] Its discovery challenges previous assumptions that Inosine in mRNA is a terminal modification, suggesting a layer of "hyper-editing" or secondary modification with potential roles in stress response and RNA stability.

The Discovery: A New Epitranscriptomic Mark

In March 2022, a team led by Yu-Qi Feng and Bifeng Yuan published a landmark study in Analytical Chemistry titled "Identification of Inosine and this compound Modifications in Yeast Messenger RNA".[1] This work provided the first definitive evidence of this compound (Im) in living organisms.[1][2]

Key Findings
  • Target Organism: Saccharomyces cerevisiae (Yeast).

  • Abundance: Im was found to be a prevalent modification, not an artifact.

  • Dynamic Regulation: Levels of Im fluctuate significantly during different growth stages and decrease notably under oxidative stress (H₂O₂ treatment), implying a functional role in cellular adaptation.

  • Validation: Confirmed via high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a novel purification strategy to rule out rRNA/tRNA contamination.

Structural & Chemical Identity

To understand Im, one must distinguish it from its precursors and chemical analogs.

Chemical Structure

This compound (Im) consists of a hypoxanthine nucleobase attached to a ribose sugar that is methylated at the 2'-hydroxyl position.[1]

  • Formula: C₁₁H₁₄N₄O₅[1]

  • Monoisotopic Mass: 282.0964 Da[1]

  • Base: Hypoxanthine (Inosine base)[1]

  • Modification: Methyl group (-CH₃) at the 2'-OH of the ribose.[1]

Critical Distinction: Biological Im vs. Chemical Im

WARNING: In high-throughput sequencing literature (e.g., CROWN-seq), you will encounter "Am-to-Im conversion."[1][3] This is a chemical reaction using sodium nitrite to detect m6Am.[3] It is not the biological modification described here.

FeatureBiological Im (The Discovery)Chemical Im (Sequencing Artifact)
Origin Enzymatic modification in cellsIn vitro reaction with Sodium Nitrite
Precursor Likely Inosine (I) or 2'-O-Me-Adenosine (Am)2'-O-Me-Adenosine (Am)
Context Native mRNA biologyMethodological tool for m6Am detection

Detection Methodology: The "Successive Orthogonal Isolation" Protocol

The primary challenge in detecting rare mRNA modifications is contamination from highly modified rRNA and tRNA. The 2022 discovery utilized a rigorous two-step purification protocol to ensure the Im signal originated solely from mRNA.

Workflow Diagram

GTotalRNATotal RNA Extraction(Yeast Lysate)PolyTStep 1: Poly-T Magnetic Bead Isolation(Captures Poly-A+ RNA)TotalRNA->PolyTOligo(dT) bindingElution1Eluted mRNA (Crude)Contains rRNA tracesPolyT->Elution1Heat elutionGelPrepStep 2: Agarose Gel Electrophoresis(Size Separation)Elution1->GelPrepLoad on gelExcisionGel Excision(Targeting mRNA smear, excluding rRNA bands)GelPrep->ExcisionPhysical isolationDigestionEnzymatic Digestion(Nuclease P1 + Phosphatase)Excision->DigestionHydrolysis to nucleosidesLCMSLC-MS/MS Analysis(Triple Quadrupole)Digestion->LCMSInjection

Caption: Successive Orthogonal Isolation workflow used to purify mRNA for Im detection, ensuring removal of rRNA/tRNA contaminants.

LC-MS/MS Parameters (Validated)

For researchers attempting to replicate or screen for Im, the following mass transitions are critical.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo Altis).

  • Ionization: ESI Positive Mode.

  • Chromatography: C18 Reverse Phase Column.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Characteristic
Inosine (I) 269.1137.1 (Hypoxanthine)Elutes earlier (more polar)
This compound (Im) 283.1 137.1 (Hypoxanthine)Elutes later (methyl group increases hydrophobicity)

Note: The mass shift of +14 Da (269 -> 283) corresponds exactly to the methyl group. The common product ion (137) confirms the nucleobase is unchanged (Hypoxanthine).

Biosynthesis: The Unsolved Pathway

The enzyme responsible for creating Im in mRNA has not yet been definitively identified. However, based on known RNA modification machinery, two primary pathways are hypothesized.

Hypothesized Pathways Diagram

BiosynthesisAdenosineAdenosine (A)InosineInosine (I)Adenosine->InosineA-to-I Editing(ADAR)Am2'-O-Me-Adenosine (Am)Adenosine->Am2'-O-MethylationIm2'-O-Me-Inosine (Im)Inosine->ImHypothesis 1:Methylation of IAm->ImHypothesis 2:Deamination of AmADARADAR(Deaminase)NMNm-MTase(Methyltransferase)

Caption: Two potential biosynthetic routes for Im formation. Hypothesis 1 (Methylation of Inosine) is currently favored due to the ubiquity of A-to-I editing.[1]

  • Hypothesis 1 (I → Im): An mRNA is first edited by ADAR (A-to-I), and subsequently, a methyltransferase (likely a fibrillarin homolog or a specific mRNA methyltransferase) methylates the 2'-OH of the Inosine.

  • Hypothesis 2 (Am → Im): The mRNA is first 2'-O-methylated (A → Am), and then ADAR deaminates the Am. Counter-evidence: Previous structural studies suggest 2'-O-methylation can inhibit ADAR activity, making this pathway less likely but not impossible.[1]

Biological Significance & Therapeutic Implications[4]

Stress Response

The 2022 study observed that Im levels decrease upon exposure to hydrogen peroxide (H₂O₂).[2] This suggests Im may act as a "sensor" or a stability factor that is stripped or prevented from forming during oxidative stress to alter translation rates of specific survival genes.

Drug Development Relevance

For professionals in mRNA therapeutics (e.g., mRNA vaccines):

  • Stability: 2'-O-methylation generally confers resistance to nucleases (like DXO).[1] If Im mimics this protection, it could be a strategy to stabilize Inosine-containing therapeutic mRNAs.[1]

  • Immunogenicity: Inosine is known to alter immune sensing (suppressing TLR7/8 activation). The addition of a methyl group (Im) could further modulate this "self" recognition, potentially creating a "super-stealth" mRNA motif.

  • Translation Fidelity: 2'-O-methylation in the coding region (CDR) can slow translation elongation.[1] Im might function as a "brake" to ensure proper protein folding, which is lost under stress conditions to allow rapid production of stress-response proteins.

References

  • Feng, Y., You, X. J., Ding, J. H., Zhang, Y. F., Yuan, B., & Feng, Y. Q. (2022).[4] Identification of Inosine and this compound Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis.[1][2][4][5][6] Analytical Chemistry, 94(11), 4747–4755. [1]

  • Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO.[1] PLOS ONE, 13(3), e0193804. [1]

  • Elliott, B. A., & Holley, C. L. (2021). 2'-O-methylation (Nm) in RNA: progress, challenges, and future directions. Frontiers in Genetics.

  • Modomics Database. (2025). Entry for this compound (Im).[1][4][7] Genesilico.pl.

Biosynthesis Pathway of 2'-O-Methylinosine (Im) in RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification 2'-O-methylinosine (Im) represents a "hypermodification" event where the wobble position of tRNA (and increasingly, mRNA) undergoes two distinct chemical alterations: deamination (Adenosine


 Inosine) and ribose methylation (2'-OH 

2'-O-Me).[1] While Inosine (I) is a well-characterized wobble base essential for decoding multiple codons, the addition of the methyl group to the ribose backbone (Im) confers unique thermodynamic stability and nuclease resistance.

This guide delineates the precise biosynthetic order of operations—distinguishing the canonical eukaryotic A


 I pathway from the archaeal A 

Am

Im pathway—and provides validated protocols for its detection using LC-MS/MS.

The Molecular Architecture of Im

To understand the biosynthesis, one must first understand the substrate. This compound is not merely a "flag" on RNA; it is a structural determinant.

  • Base Modification (Inosine): The C6-amino group of adenine is deaminated to a keto group, changing the hydrogen bonding potential. Inosine can pair with Cytosine (preferred), Uracil, and Adenine, expanding the decoding capacity of a single tRNA.

  • Ribose Modification (2'-O-Methylation): The addition of a methyl group at the 2'-hydroxyl position locks the ribose into a C3'-endo sugar pucker. This conformation mimics the A-form helix geometry, increasing local rigidity and preventing hydrolytic cleavage.

Chemical Formula:


Canonical Location:  Position 34 (Wobble) of tRNA (e.g., tRNA-Arg, tRNA-Leu) and internal mRNA sites.

The Biosynthetic Pathway: Order of Operations

The biosynthesis of Im is non-trivial because it involves two enzymes with potentially conflicting substrate specificities. Does deamination precede methylation, or vice versa?

The Canonical Model: Archaea (A Am Im)

In Haloferax volcanii and other archaea, the pathway is sequentially strict. The deaminase cannot act on unmodified Adenosine efficiently in this context; it requires a methylated substrate.

  • Step 1: 2'-O-Methylation (A34

    
     Am34) 
    
    • Enzyme: C/D box sRNP (small Ribonucleoprotein complex).

    • Mechanism: Unlike protein-only methyltransferases, this reaction is guided by a small RNA (sRNA) that base-pairs with the target tRNA, positioning the methyltransferase (fibrillarin homolog) exactly at position 34.

    • Outcome: Formation of 2'-O-methyladenosine (Am).

  • Step 2: Deamination (Am34

    
     Im34) 
    
    • Enzyme: ADATa (Adenosine Deaminase Acting on tRNA, archaeal type).

    • Mechanism: ADATa hydrolytically deaminates the adenine base. Crucially, ADATa has evolved a binding pocket that accommodates the bulky 2'-O-methyl group, a feature absent in many bacterial/eukaryotic homologs.

The Eukaryotic Complexity (A I vs. Im)

In eukaryotes (yeast/human), the standard wobble modification is A34


 I34, catalyzed by the ADAT heterodimer (ADAT2/ADAT3) .
  • The Conflict: Eukaryotic ADATs generally prefer unmethylated ribose.

  • The Exception: Recent LC-MS/MS profiling (see Section 4) has confirmed Im in yeast mRNA. This suggests a context-dependent pathway where either specific ADARs (Adenosine Deaminase Acting on RNA) act on methylated substrates, or specialized methyltransferases (like the FTSJ1/Trm7 complex) act on Inosine after deamination.

Pathway Visualization

The following diagram contrasts the strict Archaeal pathway with the Eukaryotic model.

Biosynthesis cluster_archaea Archaea (Haloferax) cluster_euk Eukaryotes (Context Dependent) A34 Adenosine (A34) (Unmodified) Am34 2'-O-Methyladenosine (Am34) A34->Am34 C/D box sRNP (Methylation) I34 Inosine (I34) A34->I34 ADAT2/3 (Deamination) Im34 This compound (Im34) (Target) Am34->Im34 ADATa (Deamination) I34->Im34 Trm7/FTSJ1 complex? (Methylation)

Figure 1: Biosynthetic logic of this compound formation. The solid path (Archaea) represents the best-characterized route where methylation precedes deamination.

Enzymology & Mechanism[2]

The Methyltransferase: C/D Box sRNP (Archaea)
  • Substrate Recognition: High fidelity is achieved not by protein-RNA recognition, but by RNA-RNA hybridization. The guide region of the C/D box sRNA forms a perfect duplex with the tRNA anticodon loop.

  • Catalytic Core: The enzyme uses S-adenosylmethionine (SAM) as the methyl donor. The ribose 2'-OH attacks the methyl group of SAM via an SN2 mechanism.

The Deaminase: ADATa (Archaea) vs. ADAT2/3 (Eukaryotes)
  • Zinc Coordination: All ADATs are zinc-dependent deaminases. A zinc ion in the active site activates a water molecule, which attacks the C6 position of the adenine ring.

  • Steric Gating: The key difference lies in the "ribose binding pocket."

    • ADAT2/3 (Eukaryotic): Sterically clashes with 2'-O-methyl groups.

    • ADATa (Archaeal): Contains a widened pocket that accommodates the methyl group, allowing Am

      
       Im conversion. This evolutionary adaptation allows hypermodification.
      

Experimental Validation: Detection Protocols

As a scientist, you cannot rely on prediction alone. The following protocols are the industry standard for validating the presence of Im.

Method A: LC-MS/MS (The Gold Standard)

This method provides absolute identification and quantification.

Protocol Workflow:

  • RNA Isolation: Purify tRNA or mRNA (remove rRNA to reduce background).

  • Enzymatic Digestion:

    • Incubate 1-5 µg RNA with Nuclease P1 (cleaves phosphodiester bonds) and Bacterial Alkaline Phosphatase (BAP) (removes phosphates).

    • Buffer: 10 mM NH₄OAc, pH 5.3.

    • Time: 2-4 hours at 37°C.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Note: Im elutes later than I and A due to the hydrophobic methyl group.

  • MS/MS Detection:

    • Mode: Positive Ion Mode (ESI+).

    • MRM Transition (Im): Monitor precursor

      
       283.1 
      
      
      
      fragment
      
      
      137.1 (Hypoxanthine base).
Method B: Primer Extension (Positional Mapping)

Used to locate the specific position of the modification within the sequence.

  • Principle: Reverse Transcriptase (RT) pauses or stops at 2'-O-methyl residues specifically at low dNTP concentrations.

  • Readout: A band on a sequencing gel one nucleotide prior to the modification site.

Analytical Workflow Diagram

Protocol Sample Purified RNA Sample (tRNA/mRNA) Digestion Enzymatic Digestion (Nuclease P1 + BAP) Sample->Digestion Nucleosides Single Nucleosides Digestion->Nucleosides LC RP-HPLC Separation (Hydrophobicity based) Nucleosides->LC MS Mass Spectrometry (ESI+) MRM: 283.1 -> 137.1 LC->MS Data Quantification of Im MS->Data

Figure 2: LC-MS/MS workflow for the definitive identification of this compound.

Clinical & Therapeutic Implications

RNA Therapeutics (mRNA Vaccines)

The presence of 2'-O-methylation (Nm) is a potent marker of "self" RNA.

  • Immune Evasion: Incorporating Im or similar Nm modifications into synthetic mRNA payloads can reduce activation of innate immune sensors (like RIG-I and MDA5), which often recognize unmodified or aberrantly modified RNA as viral.

  • Stability: The C3'-endo pucker induced by Im increases the half-life of the therapeutic RNA in the cytosol.

FTSJ1-Related Disorders

Mutations in the human homolog FTSJ1 (which creates Cm, Gm, and likely contributes to Im pathways) are linked to Non-Syndromic X-linked Intellectual Disability (NSXLID) .[2]

  • Mechanism: Loss of wobble position methylation leads to inefficient translation of specific codons (likely Phe and Trp), causing proteostatic stress in developing neurons.

References

  • Renalier, M. H., et al. (2005). "Biosynthesis of this compound at position 34 in archaeal tRNA." RNA.[3][4][5][6][7][8][9] Link

  • Li, J., et al. (2022). "Identification of Inosine and 2′-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis."[7][10] Analytical Chemistry. Link

  • Guy, M. P., & Phizicky, E. M. (2014). "Conservation of an intricate circuit of tRNA modifications in eukaryotic organisms." RNA Biology. Link

  • Modomics Database. "this compound (Im) entry." Genesilico. Link

  • Su, D., et al. (2014). "Liquid chromatography-mass spectrometry for the detection of RNA modifications." Nature Protocols. Link

Sources

The Stealth Stabilizer: 2'-O-Methylinosine (Im) in Therapeutic RNA Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving landscape of RNA therapeutics, stability and immunogenicity remain the twin hurdles to clinical efficacy. While 2'-O-methylation (2'-O-Me) is the industry standard for preventing nuclease degradation and alkaline hydrolysis, the incorporation of 2'-O-methylinosine (Im) represents a sophisticated "hyper-modification" strategy. By combining the hydrolytic resistance of the 2'-O-methyl group with the unique base-pairing and immune-masking properties of Inosine, Im offers a dual advantage: it extends the half-life of RNA payloads while dampening innate immune recognition via TLR7/8. This guide details the physicochemical mechanism of Im, its synthesis via phosphoramidite chemistry, and validated protocols for assessing its stability.

Part 1: Molecular Mechanics of Hydrolysis & Protection

The Achilles' Heel: 2'-Hydroxyl Group

RNA is inherently unstable compared to DNA due to the presence of the 2'-hydroxyl (2'-OH) group on the ribose ring.[1] Under physiological conditions (and accelerated by alkalinity or specific RNases), this group acts as an internal nucleophile.

  • Deprotonation: A base (or enzyme active site) removes the proton from the 2'-OH.[1][2]

  • Nucleophilic Attack: The resulting 2'-alkoxide ion attacks the adjacent 3'-phosphorus atom.

  • Transition State: A pentavalent phosphorus intermediate forms.

  • Cleavage: The phosphodiester bond breaks, releasing a 5'-hydroxyl product and a 2',3'-cyclic phosphate, which eventually hydrolyzes to a mixture of 2'- and 3'-phosphates.

The 2'-O-Methyl Blockade

Methylation of the 2'-oxygen (2'-O-Me) renders the RNA resistant to this mechanism for two reasons:

  • Removal of the Nucleophile: Replacing the hydrogen with a methyl group (

    
    ) eliminates the proton that would otherwise be removed to initiate the attack.
    
  • Conformational Locking: The bulky methyl group favors the C3'-endo (North) sugar pucker, which is characteristic of A-form RNA.[3] This conformation is thermodynamically more stable and resistant to the in-line attack geometry required for hydrolysis.

The Inosine Advantage

While 2'-O-Me-G or 2'-O-Me-A provide stability, 2'-O-Me-Inosine (Im) adds a biological stealth layer. Inosine is structurally similar to Guanosine but lacks the N2-amino group.

  • Wobble Pairing: Im can base pair with C, U, and A. This promiscuity allows for flexible probe design and "universal" bases in primers.

  • Immune Evasion: Unmodified RNA (especially U- and G-rich regions) is a potent ligand for Toll-like Receptors (TLR7/8). Inosine incorporation disrupts these motifs, significantly reducing cytokine induction (Interferon-

    
    , TNF- 
    
    
    
    ) without compromising the structural integrity of the duplex.
Visualization: Mechanism of Action[1][2]

RNA_Hydrolysis_Mechanism Unmodified Unmodified RNA (2'-OH Present) Deprotonation Base Catalysis (Deprotonation) Unmodified->Deprotonation pH > 7.0 Attack Nucleophilic Attack on Phosphate Deprotonation->Attack 2'-O(-) forms Cleavage Strand Cleavage (2',3'-Cyclic Phosphate) Attack->Cleavage Phosphodiester Break Modified 2'-O-Me-Inosine (Im) (2'-OCH3) Block Methyl Blockade (No Nucleophile) Modified->Block Steric & Chemical Shield Stable Intact RNA (Hydrolysis Resistant) Block->Stable Maintains Integrity

Figure 1: Comparative mechanism showing the vulnerability of unmodified RNA to alkaline hydrolysis versus the protection conferred by 2'-O-methylation.

Part 2: Chemical Synthesis & Incorporation

For therapeutic applications, enzymatic incorporation (via ADAR or Trm enzymes) is often too variable. Solid-Phase Synthesis (SPS) using phosphoramidites is the gold standard for producing Im-modified oligonucleotides with high purity and sequence fidelity.

Synthesis Workflow

The incorporation of Im requires a specialized phosphoramidite monomer: 5'-O-DMT-2'-O-methylinosine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite .

  • Monomer Preparation: Unlike standard bases, the N1 position of Inosine does not strictly require protection during synthesis, though some protocols use phenolic protection to prevent side reactions at O6. The 2'-O-methyl group is introduced early in the nucleoside synthesis (often via methylation of adenosine followed by deamination, or direct methylation of inosine).

  • Coupling: The coupling time for 2'-O-Me phosphoramidites is typically extended (6–10 minutes) compared to DNA (2 minutes) due to the steric bulk of the 2'-methoxy group.

  • Oxidation: Standard iodine/water oxidation converts the phosphite triester to a stable phosphate triester.

  • Deprotection: This is critical. If N1 is unprotected, standard ammonolysis is sufficient. If specialized protecting groups are used, conditions must be tuned to avoid base modification.

Development Pipeline Diagram

Synthesis_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Validation Design Sequence Design (Im placement at wobble/immune sites) SPS Solid Phase Synthesis (2'-O-Me-Inosine Phosphoramidite) Design->SPS Deprotection Cleavage & Deprotection (NH4OH / EtOH) SPS->Deprotection Purification HPLC / PAGE Purification Deprotection->Purification QC Mass Spec (ESI-MS) Verify +14 Da (Methyl) & -1 Da (A->I) Purification->QC Stability Stability Assays (Serum / Alkaline) QC->Stability

Figure 2: Workflow for the production and validation of this compound modified oligonucleotides.

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the efficacy of Im incorporation, you must demonstrate resistance to hydrolysis compared to an unmodified control.

Protocol A: Accelerated Alkaline Hydrolysis Assay

Purpose: To strictly isolate the chemical stability of the backbone, independent of enzyme specificity.

Materials:

  • Oligonucleotide samples (Im-modified vs. Unmodified RNA).

  • Hydrolysis Buffer: 50 mM NaOH, 1 mM EDTA (pH ~12.5).

  • Neutralization Buffer: 1 M Tris-HCl (pH 7.0).

  • Analysis: Urea-PAGE (15%) or LC-MS.

Procedure:

  • Preparation: Dilute RNA to 5 µM in nuclease-free water.

  • Incubation: Mix 10 µL RNA with 10 µL Hydrolysis Buffer. Incubate at 37°C.

  • Time Points: Harvest aliquots at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add equimolar Neutralization Buffer to stop the reaction.

  • Readout: Run on denaturing PAGE. The unmodified RNA will show a "smear" or ladder of degradation products. The Im-modified RNA should remain as a distinct single band.

Protocol B: Serum Stability Assay (Biological Relevance)

Purpose: To mimic in vivo circulation conditions (RNase A/T1 activity).

Procedure:

  • Incubation: Incubate 5 µM RNA in 50% human serum at 37°C.

  • Sampling: Take aliquots at 0, 1, 4, 8, and 24 hours.

  • Extraction: Phenol:Chloroform extraction is required to remove serum proteins before gel analysis.

  • Data Analysis: Plot the fraction of intact full-length RNA over time to calculate

    
    .
    
Comparative Stability Data

Expected results based on literature consensus:

Modification TypeChemical Half-Life (pH 11.5)Serum Half-Life (50% Human)Immune Stimulation (TLR7)
Unmodified RNA < 10 minutes< 15 minutesHigh
2'-O-Me-G > 24 hours> 6 hoursLow
2'-O-Me-Inosine (Im) > 24 hours > 6 hours Minimal / None

References

  • Karikó, K., et al. (2005).[4] Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity. [Link]

  • Behlke, M. A. (2008).[4] Chemical modification of siRNAs for in vivo use.[5][6] Oligonucleotides. [Link]

  • Yildirim, I., et al. (2014).[3] Dynamics of the 2'-O-methylated RNA duplex. Nucleic Acids Research. [Link]

  • Li, F., & Zamore, P. D. (2005). Defining the energy landscape of RNAi. Nature Structural & Molecular Biology. [Link]

  • Crick, F. H. (1966). Codon-anticodon pairing: the wobble hypothesis.[7][8][9] Journal of Molecular Biology. [Link]

Sources

Enzymatic Synthesis of 2'-O-Methylinosine (Im): Pathways and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-O-methylinosine (Im) represents a frontier in epitranscriptomics and RNA engineering.[1] Historically considered a rare hypermodification restricted to Archaeal tRNA, recent mass spectrometry profiling (2022) has identified Im as a prevalent modification in eukaryotic mRNA, implicating it in stress response and translational regulation.

For drug development professionals, Im offers a unique structural value proposition: it combines the wobble-decoding flexibility of Inosine (I) with the nuclease resistance conferred by 2'-O-methylation.[1] This guide delineates the enzymatic machinery required to synthesize Im, focusing on the sequential interplay between Adenosine Deaminases and 2'-O-Methyltransferases (Nm-MTases) .[1]

Part 1: The Biosynthetic Pathway

The synthesis of Im is a two-step enzymatic process. Unlike direct incorporation, it requires post-transcriptional modification. The critical engineering challenge lies in the Order of Operations .

The "Deamination-First" Consensus

Structural biology dictates that deamination must generally precede methylation.[1]

  • Deamination (A

    
     I):  The C6 amino group of Adenosine is hydrolyzed to a keto group, forming Inosine.
    
  • Methylation (I

    
     Im):  The 2'-hydroxyl group of the ribose is methylated.[2]
    

Why this order? Most Adenosine Deaminases (ADARs/ADATs) are sterically hindered by a 2'-O-methyl group.[1] The "steric gate" in the deaminase active site usually rejects 2'-OMe substrates. Therefore, the pathway A


 Am 

Im is biologically disfavored in eukaryotes, though exceptions exist in Archaea (e.g., m1A

m1I).
Pathway Visualization

Biosynthesis A Adenosine (A) I Inosine (I) (Wobble Base) A->I Deamination (-NH3, +H2O) Im This compound (Im) (Hypermodified) I->Im Methylation (+CH3 from SAM) ADAT ADAT2/3 (tRNA) ADAR (mRNA) ADAT->A MTase FTSJ1 / Trm7 (Nm-MTase) MTase->I

Caption: The sequential enzymatic synthesis of Im. Deamination by ADAT/ADAR creates the Inosine substrate, which is subsequently recognized by the methyltransferase.

Part 2: The Enzymatic Toolkit

The Deaminators: ADAT2/3 and ADARs

The formation of the Inosine core is the prerequisite step.

Enzyme ComplexTarget SubstrateMechanismKey Features
ADAT2/3 (Heterodimer)tRNA (Pos 34)Hydrolytic DeaminationADAT2 is the catalytic subunit (C-terminal deaminase domain).[1] ADAT3 is structural/recognition.[3][4] Essential for A34

I34 conversion in tRNA

, tRNA

, etc.
ADAR1 / ADAR2 dsRNA / mRNA Hydrolytic DeaminationConverts A to I in double-stranded regions.[1] ADAR1 p150 is cytoplasmic; ADAR2 is nuclear.
TadA (Prokaryotic)tRNA (Pos 34)Homodimer DeaminationThe bacterial ancestor of ADAT.[1][5] Highly specific to tRNA

.

Mechanism of Action: The enzyme activates a water molecule using a zinc ion coordinated by histidine and glutamate residues. This nucleophilic water attacks the C6 position of Adenosine, displacing ammonia.

The Methylators: FTSJ1 and Trm7

Once Inosine is formed, it mimics Guanosine (G) in its hydrogen-bonding face (both present a keto group at C6). This structural mimicry allows specific Guanosine-methyltransferases to act on Inosine.[1]

  • FTSJ1 (Human): A conserved 2'-O-methyltransferase located on the X chromosome.[1][6]

    • Natural Substrate:[1] Methylates C32 and G34 (to Gm34) in tRNA

      
       and others.[7][8]
      
    • Relevance to Im: Due to the G-mimicry of Inosine, FTSJ1 is the primary candidate for converting I34 to Im34 in engineered systems.

  • Trm7 (Yeast): The homolog of FTSJ1.[7] Requires subunits Trm732 (for Pos 32) or Trm734 (for Pos 34).[1]

  • Fibrillarin (FBL): The catalytic unit of C/D box snoRNPs. While primarily for rRNA, it can be guided to methylate specific sites on other RNAs if provided with a custom guide snoRNA.

Part 3: Experimental Protocol for In Vitro Synthesis

This protocol describes the sequential conversion of an Adenosine-containing RNA oligonucleotide to an Im-containing oligonucleotide.[1]

Materials Required[1][2][3][9]
  • Substrate: Synthetic RNA oligo containing the target A (e.g., tRNA anticodon stem-loop).[1]

  • Enzyme A: Recombinant Human ADAT2/3 complex (expressed in E. coli or HEK293).[1]

  • Enzyme B: Recombinant FTSJ1 (or Yeast Trm7/Trm734 complex).[1]

  • Cofactor: S-adenosylmethionine (SAM).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

Step-by-Step Workflow
  • Deamination Reaction (A

    
     I) 
    
    • Incubate 10 µM RNA substrate with 1 µM ADAT2/3 complex.

    • Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 10 µM ZnCl2.[1]

    • Conditions: 37°C for 2–4 hours.

    • Checkpoint: Validate A

      
       I conversion by nucleoside digestion and LC-MS (Mass shift: -1 Da).
      
  • Purification (Critical)

    • Phenol-chloroform extract and ethanol precipitate the RNA to remove the ADAT protein.

    • Why? Protein carryover can inhibit the subsequent methylation step or degrade SAM.

  • Methylation Reaction (I

    
     Im) 
    
    • Resuspend I-containing RNA in Methylation Buffer.[1]

    • Add 1 µM FTSJ1 (or Trm7 complex) and 1 mM SAM .[1]

    • Conditions: 37°C for 4–12 hours.[1]

    • Note: FTSJ1 activity is enhanced in the presence of Mg2+.

  • Final Validation

    • Digest RNA to single nucleosides using Nuclease P1 and Alkaline Phosphatase.

    • Analyze via LC-MS/MS (See Part 4).[1]

Part 4: Analytical Validation (LC-MS/MS)

Trustworthiness in RNA modification requires mass spectrometric proof. UV absorbance alone cannot distinguish Im from other methylated purines.

LC-MS/MS Parameters for this compound (Im)[1][3]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

ParameterValueNotes
Molecular Formula

Monoisotopic Mass 282.0964 DaNeutral mass
Precursor Ion [M+H]+ 283.1042 m/z Protonated parent ion
Product Ion (Base) 137.046 m/z Hypoxanthine base (loss of methylated ribose)
Retention Time Late elutingElutes after Inosine due to hydrophobic methyl group
Validation Logic Diagram

Validation Sample Enzymatic Reaction Product Digestion Nuclease P1 + Alk. Phosphatase Sample->Digestion LC LC Separation (C18 Column) Digestion->LC MS1 MS1: Scan 283.1 m/z (Parent Ion) LC->MS1 MS2 MS2: Fragment 137 m/z (Hypoxanthine) MS1->MS2 Collision Energy Result Confirmed: This compound MS2->Result

Caption: LC-MS/MS workflow for confirming Im synthesis. Detection of the 137 m/z fragment from the 283.1 m/z precursor is the gold standard for identification.

Part 5: Therapeutic Implications[1][10]

Reducing Immunogenicity

Unmodified RNA is often recognized by innate immune sensors (TLR7/8, RIG-I).[1] 2'-O-methylation is a "self" marker that dampens this response.[1] Im provides a strategy to mask Inosine residues (which can be interpreted as damage or viral editing) from immune detection.

Wobble Decoding & Stability

Inosine at the wobble position (I34) allows a single tRNA to decode A, C, and U codons. However, the ribose 2'-OH is a site of hydrolytic attack. Converting I to Im stabilizes the RNA backbone against alkaline hydrolysis and nuclease degradation without abolishing the wobble pairing capability of the Hoogsteen face of the base.

References
  • Identification of Inosine and this compound Modifications in Yeast Messenger RNA. Source: Analytical Chemistry (2022).[1] Significance: First confirmation of Im in eukaryotic mRNA.[9][10] URL:[Link][1]

  • The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. Source: PLOS Genetics (2021).[1] Significance: Establishes FTSJ1 as the primary eukaryotic tRNA anticodon loop methyltransferase.[4] URL:[Link][1]

  • Enzymatic Conversion of Adenosine to Inosine and to N1-methylinosine in Transfer RNAs. Source: Biochimie (Review). Significance: Details the sequential constraints of deaminase and methyltransferase activities. URL:[Link]

  • Modomics: A Database of RNA Modification Pathways. Source: Modomics Database.[1] Significance: Structural and chemical data for this compound (Im).[1][3] URL:[Link]

Sources

Methodological & Application

RiboMeth-seq protocol for 2'-O-methylinosine profiling.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Profiling of 2'-O-Methylinosine (Im) via RiboMeth-seq

Introduction & Principle

This compound (Im) is a dual-layer epitranscriptomic modification. It typically arises from the deamination of Adenosine to Inosine (A-to-I editing) followed by or coinciding with 2'-O-methylation (Nm). While A-to-I editing alters the coding potential (read as Guanosine by reverse transcriptase), the 2'-O-methylation stabilizes the RNA backbone by protecting the phosphodiester bond from hydrolytic cleavage. Im is functionally critical at the wobble position (position 34) of specific tRNAs (e.g., tRNA-Val-AAC) and has been recently identified in mRNA.

The Challenge: Standard RNA-seq detects Inosine as an A-to-G mismatch but fails to detect methylation. Mass spectrometry detects the modification but loses sequence context. The Solution: RiboMeth-seq bridges this gap. It utilizes the resistance of the 2'-O-methylated ribose to alkaline hydrolysis.[1] By sequencing a randomly fragmented library, 2'-O-Me sites appear as "gaps" or "drop-offs" in the coverage of 5' and 3' read ends.

Core Mechanism:

  • Inosine Detection: Identified via bioinformatic calling of A-to-G mismatches in the read sequence.

  • Methylation Detection: Identified via Score C (MethScore) , calculated from the depletion of read ends at the modified site relative to neighbors.

Mechanism of Action (Visualized)

The following diagram illustrates the differential cleavage susceptibility that underpins RiboMeth-seq.

RiboMethMechanism cluster_0 Unmodified RNA (Adenosine) cluster_1 Modified RNA (this compound) A_OH Ribose 2'-OH (Nucleophilic Attack) Cleavage Phosphodiester Bond Cleavage A_OH->Cleavage Alkaline pH Frag Random Fragments (High End-Count) Cleavage->Frag I_OMe Ribose 2'-O-Me (Inert) Protection Bond Protected (No Cleavage) I_OMe->Protection Steric Hindrance Gap Coverage Gap (Low End-Count) Protection->Gap

Figure 1: Mechanism of Alkaline Hydrolysis Resistance. 2'-OH groups facilitate strand cleavage under alkaline conditions. 2'-O-methylation (Im) blocks this reaction, resulting in a depletion of read ends at position +1 relative to the modification.[2]

Pre-Analytical Considerations

  • Input Material: 10 ng – 1 µg Total RNA. (High quality, RIN > 7 preferred, though RiboMeth-seq is robust to degradation).

  • Spike-in Controls: Essential for normalization. Use E. coli rRNA (if analyzing eukaryotic samples) or synthetic oligos with known methylation status.

  • Buffer pH Precision: The fragmentation relies on pH 9.6. Small deviations significantly alter fragment size distribution.

Step-by-Step Protocol

Phase A: Alkaline Hydrolysis (Fragmentation)

Rationale: Unlike enzymatic digestion (RNase T1), alkaline hydrolysis is sequence-independent, ensuring that "gaps" are due to methylation, not enzyme bias.

  • Prepare Hydrolysis Buffer (50 mM):

    • Mix NaHCO₃ and Na₂CO₃ to achieve pH 9.6 .

  • Reaction Setup:

    • Mix 1 µg RNA with Hydrolysis Buffer (Final conc. 50 mM).

    • Incubate at 96°C for 6–12 minutes .

    • Optimization: 6 min for long RNA (>200nt), 12 min for tRNA/small RNA to ensure sufficient fragmentation.

  • Quenching:

    • Immediately transfer to ice.

    • Add 1/10th volume of 3M Sodium Acetate (pH 5.2) and Ethanol precipitate.

  • Size Selection (Optional but Recommended):

    • Run on 15% TBE-Urea gel. Excise the 20–40 nt band.

    • Why? Shorter fragments improve resolution; longer fragments reduce ligation efficiency.

Phase B: End Repair (Dephosphorylation)

Rationale: Alkaline hydrolysis leaves a 2',3'-cyclic phosphate (or 3'-phosphate) and a 5'-OH. Library prep requires 3'-OH and 5'-Phosphate.

  • Dephosphorylation:

    • Treat fragments with T4 Polynucleotide Kinase (T4 PNK) in absence of ATP (removes 3' phosphates/cyclic phosphates).

    • Incubate 37°C for 30 min.

  • Phosphorylation:

    • Add ATP (1 mM) and fresh T4 PNK buffer.

    • Incubate 37°C for 30 min.

    • Result: Fragments now have 5'-P and 3'-OH, ready for ligation.

Phase C: Library Preparation

Standard Small RNA workflow (e.g., NEBNext, Illumina TruSeq).

  • 3' Adapter Ligation: Use a pre-adenylated 3' adapter to prevent self-ligation.

  • 5' Adapter Ligation: Ligates to the 5'-P generated in Phase B.

  • RT-PCR: Reverse transcribe and amplify (12-15 cycles).

    • Critical: Use a high-fidelity polymerase to minimize PCR-induced A>G errors, which could confound Inosine detection.

Bioinformatics Pipeline for Im Profiling

This is the most distinct part of the protocol. Standard pipelines may discard Inosine reads as "sequencing errors."

BioinfoPipeline cluster_analysis Dual-Path Analysis Reads Raw Sequencing Reads (FastQ) Trim Adapter Trimming (Cutadapt) Reads->Trim Align Alignment (Bowtie2/STAR) *Allow A->G Mismatches* Trim->Align MethCalc Methylation Scoring (RiboMethSeq Package) Align->MethCalc End-Point Analysis EditCalc Variant Calling (A-to-G Frequency) Align->EditCalc Mismatch Analysis Filter Intersection Filter High MethScore + High A>G MethCalc->Filter MethScore > 0.8 EditCalc->Filter Mismatch % > Threshold Output Confirmed This compound Sites Filter->Output

Figure 2: Bioinformatics Workflow. The pipeline integrates methylation scoring (coverage drop-off) with variant calling (A-to-G transition) to specifically identify Im.

Analysis Steps:
  • Alignment Strategy:

    • Map reads to the reference genome.[1]

    • Crucial: Adjust aligner parameters to tolerate mismatches (e.g., Bowtie2 --score-min L,0,-0.6).

    • Alternative: For tRNA, map to a "masked" reference where candidate 'A's are replaced with 'G's to prevent mapping bias.

  • Calculate MethScore (Score C):

    • Formula:

      
      
      
    • Where

      
       is the count of read ends at position 
      
      
      
      , and
      
      
      is the average count in the flanking window.[3]
    • Interpretation: A score close to 1.0 indicates high methylation (protection).

  • Confirm Inosine Identity:

    • Extract reads mapping to the high-MethScore locus.

    • Calculate the A-to-G mismatch frequency.

    • Im Signature: MethScore > 0.8 AND A>G Frequency > 50% (dependent on editing efficiency).

Data Presentation & Troubleshooting

Table 1: Expected Metrics for Valid RiboMeth-seq Run

MetricPassing CriteriaTroubleshooting
Read Length Distribution Peak at 20–30 ntIf >50nt, hydrolysis was too short. If <15nt, hydrolysis was too harsh.
Mapping Rate > 70% (tRNA/rRNA)Low mapping often indicates too many mismatches allowed or contamination.
Score C (Positive Control) > 0.8 (e.g., rRNA Am/Cm sites)Low scores indicate hydrolysis failure (pH drift).
Inosine Signal A>G transition at known sitesIf A>G is absent but MethScore is high, it is likely Am (2'-O-Me-Adenosine), not Im.

Self-Validating Check: To confirm the signal is genuine Im and not a PCR artifact or SNP:

  • Sanger Sequencing: Perform RT-PCR followed by Sanger. Inosine reads as 'G'. Compare to genomic DNA (reads as 'A').

  • RNase H Cleavage: Use a DNA oligo complementary to the target. RNase H cleaves RNA:DNA hybrids but is inhibited by 2'-O-methylation.

References

  • Marchand, V., et al. (2016). "Illumina-based RiboMethSeq approach for mapping of 2'-O-Me residues in RNA."[4] Nucleic Acids Research. [Link]

  • Birkedal, U., et al. (2015). "Profiling of Ribose Methylations in RNA by High-Throughput Sequencing."[5] Angewandte Chemie International Edition. [Link][5]

  • Motorin, Y.[4][5] & Marchand, V. (2018). "Analysis of 2′-O-Methylation by RiboMethSeq." Methods in Molecular Biology. [Link]

  • Zhu, Y., et al. (2022). "Identification of Inosine and 2′-O-Methylinosine Modifications in Yeast Messenger RNA."[6] Analytical Chemistry. [Link]

Sources

High-Efficiency Synthesis of 2'-O-Methylinosine (2'-OMe-I) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

This guide details the chemical synthesis, deprotection, and purification of oligonucleotides containing 2'-O-Methylinosine (2'-OMe-I) .[1] This modification combines the unique base-pairing properties of Inosine (a "universal" wobble base) with the nuclease resistance and thermodynamic stability of 2'-O-methylation.[1]

Key Applications:

  • siRNA Optimization: Reducing off-target effects by destabilizing seed-region interactions while maintaining on-target potency.[1][2]

  • Antisense Oligonucleotides (ASOs): Enhancing metabolic stability against nucleases.[2][3]

  • Probe Design: resolving sequence ambiguities in degenerate primers.

Chemical & Thermodynamic Basis

The Molecule

The 2'-OMe-I phosphoramidite (5'-Dimethoxytrityl-2'-O-methylinosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) presents specific synthetic challenges due to the steric hindrance of the methoxy group at the 2' position.[1]

Thermodynamic Impact

Unlike standard Inosine, which destabilizes DNA duplexes, the 2'-OMe modification locks the sugar into an RNA-like C3'-endo conformation.[1]

  • Tm Impact: Increases thermal melting temperature (

    
    ) by approximately +1.3°C per modification  compared to DNA, and provides stability comparable to RNA.[3]
    
  • Base Pairing Hierarchy: While Inosine is "universal," it is not thermodynamically equivalent across all pairs.[2] The stability order is:

    
    
    Note: I:G forms a wobble pair that is the least stable.
    

Synthesis Protocol

Expert Insight: The critical failure point in 2'-OMe-I synthesis is insufficient coupling time.[1] The 2'-O-methyl group creates steric bulk that impedes the approach of the incoming phosphoramidite to the 5'-OH of the support-bound oligo.[1]

Reagent Preparation
ReagentSpecificationCritical Note
Phosphoramidite 0.1 M in Anhydrous Acetonitrile (ACN)Standard 0.05 M is often insufficient for 2'-OMe modifications.[1]
Activator 0.25 M ETT (5-Ethylthio-1H-tetrazole) or DCI ETT/DCI are more acidic and effective than standard Tetrazole.[1]
Water Content < 30 ppmStrictly anhydrous conditions are required.
The Synthesis Cycle

The following parameters replace standard DNA coupling steps for the 2'-OMe-I cycle.

Step 1: Detritylation[1][2]
  • Reagent: 3% Dichloroacetic acid (DCA) in Toluene or DCM.

  • Duration: Standard (~60-80s).

  • Checkpoint: Monitor the orange trityl cation. A faint color indicates failed coupling in the previous cycle.[2]

Step 2: Coupling (The Critical Step)
  • Reagent: 0.1 M 2'-OMe-I Amidite + Activator.[1][2]

  • Duration: 6 to 10 minutes (Standard DNA is 2 minutes).

  • Logic: Extended time overcomes the steric barrier of the 2'-methoxy group.

  • Recycling: Optional but recommended for long oligos to conserve expensive amidite.

Step 3: Oxidation[1][2][4]
  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Duration: Standard (wait time ~30s).

  • Note: Inosine is stable under standard oxidative conditions.[2]

Step 4: Capping[1][2]
  • Reagent: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole).[1][2]

  • Duration: Standard.

  • Purpose: Permanently blocks unreacted 5'-OH groups to prevent deletion mutations (n-1 impurities).[1]

Synthesis Workflow Diagram

SynthesisCycle Start Start: Solid Support Detritylation 1. Detritylation (3% DCA) Removes DMT group Start->Detritylation Coupling 2. Coupling (CRITICAL) 0.1M 2'-OMe-I + ETT Time: 6-10 mins Detritylation->Coupling Free 5'-OH Oxidation 3. Oxidation (Iodine/Water) P(III) -> P(V) Coupling->Oxidation Phosphite Triester Capping 4. Capping (Ac2O/NMI) Blocks unreacted 5'-OH Oxidation->Capping Phosphate Triester Check Desired Length? Capping->Check Check->Detritylation No (Next Base) End Proceed to Deprotection Check->End Yes

Figure 1: Optimized Solid-Phase Synthesis Cycle for 2'-OMe-Inosine. Note the critical extended coupling time.

Deprotection & Cleavage

Inosine is sensitive to harsh acidic conditions (risk of depurination) but relatively stable in base. However, the 2'-OMe group adds stability, allowing for faster deprotection protocols than standard RNA.

Protocol A: High Throughput (AMA)
  • Reagent: Ammonium Hydroxide / 40% Aqueous Methylamine (1:1 v/v).

  • Conditions: 65°C for 10-15 minutes .

  • Advantage: Rapid cleavage and deprotection.

  • Caution: Ensure the solution is cooled to room temperature before opening the vessel to prevent gas expansion.

Protocol B: Standard (Ammonium Hydroxide)[1]
  • Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]

  • Conditions: 55°C for 8-16 hours (Overnight).

  • Advantage: Gentler, preferred if other highly sensitive modifications (e.g., certain dyes) are present.

Purification & Quality Control

Purification Strategy

Because 2'-OMe-I changes the hydrophobicity of the oligo, RP-HPLC (Reverse Phase) is the preferred method.[1]

  • DMT-On Purification: Recommended.[1][2][4] The hydrophobic DMT group separates full-length product from truncated failure sequences (capped in Step 4).[1][2]

  • Buffer System: TEAA (Triethylammonium acetate) / Acetonitrile.

Quality Control (QC)
  • ESI-MS (Electrospray Ionization Mass Spec): The gold standard.[1]

    • Target Mass: Calculate the molecular weight carefully. 2'-OMe-Inosine adds 344.2 Da (residue mass) to the sequence.[1][3]

  • Analytical HPLC: To assess purity (>90% required for therapeutic applications).

Application Case Study: siRNA Off-Target Reduction

One of the most powerful uses of 2'-OMe-I is in the "seed region" (nucleotides 2-8) of an siRNA guide strand.[1]

The Problem: High binding affinity in the seed region causes off-target silencing of mRNAs with partial complementarity.[2] The Solution: Replace a specific base in the seed region with 2'-OMe-I.[1]

  • Thermodynamic Destabilization: The Inosine weakens the interaction slightly compared to a perfect G:C match (I:C is weaker than G:C).[2]

  • Steric Check: The 2'-OMe group prevents Ago2 from recognizing minor groove geometry in off-targets, while the on-target match remains strong enough for cleavage.

siRNA_Logic Input siRNA Design Problem: Off-Target Effects Strategy Replace Seed Base (Pos 2-8) with 2'-OMe-I Input->Strategy Mechanism Mechanism: 1. I:C pairs weaker than G:C 2. 2'-OMe blocks nuclease Strategy->Mechanism Result Outcome: Reduced Off-Target Maintained On-Target Mechanism->Result

Figure 2: Logic flow for utilizing 2'-OMe-I in therapeutic siRNA design.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Coupling Efficiency (<98%) Steric hindrance / Water contaminationIncrease coupling time to 10-15 mins. Use fresh 0.1M amidite. Check trap drying.
n-1 Deletion at Mod Site Incomplete couplingEnsure Activator (ETT/DCI) is not degraded.
Degradation after Deprotection Excessive heat/base exposureSwitch to room temperature deprotection (AMA for 2 hours) if using labile linkers.[2]

References

  • Glen Research. 2'-OMe-RNA - Synthesis and Deprotection. [Link][1][2]

  • National Institutes of Health (NIH). Stability of RNA duplexes containing Inosine-Cytosine pairs. [Link][1][2]

Sources

Application Note: High-Sensitivity Quantification of 2'-O-Methylinosine (Im) in Total RNA via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantification of 2'-O-methylinosine levels in total RNA. Content Type: Application Note and Protocol.

Abstract

This compound (Im) is a modified nucleoside found in various RNA species, including tRNA, rRNA, and recently identified in eukaryotic mRNA.[1] It arises from the methylation of the 2'-hydroxyl group of inosine, a product of Adenosine-to-Inosine (A-to-I) editing. The precise quantification of Im is critical for understanding its role in RNA stability, translation efficiency, and immune evasion. This application note details a robust, self-validating protocol for the absolute quantification of Im in total RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes enzymatic hydrolysis of RNA to single nucleosides, followed by reverse-phase separation and Multiple Reaction Monitoring (MRM) detection, offering superior specificity over hybridization or sequencing-based approaches.

Introduction & Biological Context

The "Epitranscriptome" refers to the chemical modifications of RNA that regulate gene expression. While Inosine (I) is a well-known result of ADAR-mediated editing, its 2'-O-methylated derivative, This compound (Im) , represents a more complex layer of regulation.

  • Formation: Im is generated either by the deamination of 2'-O-methyladenosine (Am) or the methylation of Inosine (I).

  • Function: The 2'-O-methyl group confers resistance to nucleolytic degradation and alters the local structure of RNA (sugar pucker), potentially affecting RNA-protein interactions and translation fidelity.

  • Analytical Challenge: Im is isomeric with 1-methylinosine (m¹I) and has a mass difference of only 14 Da from Inosine. Standard sequencing methods (like RNA-seq) often fail to distinguish these modifications without specific chemical treatments. LC-MS/MS remains the gold standard for global quantification due to its ability to separate isomers chromatographically and detect them by mass-to-charge ratio (m/z).

Experimental Workflow

The following diagram outlines the critical path from biological sample to quantitative data.

G Sample Biological Sample (Tissue/Cells) Extraction Total RNA Extraction (TRIzol/Column) Sample->Extraction QC Quality Control (Bioanalyzer/Nanodrop) Extraction->QC Digestion Enzymatic Hydrolysis (Nucleosides) QC->Digestion 1-5 µg RNA Filtration Filtration (10kDa MWCO) Digestion->Filtration Remove Enzymes LC UHPLC Separation (C18 Column) Filtration->LC Inject 5-10 µL MS MS/MS Detection (MRM Mode) LC->MS Analysis Data Analysis (Quantification) MS->Analysis

Figure 1: End-to-end workflow for the LC-MS/MS quantification of ribonucleosides.

Materials & Reagents

Chemicals
  • Target Standard: this compound (Im) (Custom synthesis or commercial vendors like Berry & Associates, Toronto Research Chemicals).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog is preferred (e.g., 13C-Im or 15N-Im). Note: If specific SIL-Im is unavailable, 13C-Guanosine or 15N-Inosine can serve as a surrogate for recovery normalization, provided retention times are stable.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water.

  • Additives: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid.

Enzymes (The "Nucleoside Cocktail")
  • Nuclease P1 (from P. citrinum): Cleaves phosphodiester bonds to yield 5'-monophosphates.

  • Snake Venom Phosphodiesterase (SVP) or Phosphodiesterase I: Ensures complete digestion of difficult sequences.

  • Alkaline Phosphatase (FastAP or CIP): Removes the 5'-phosphate to yield free nucleosides.

  • Deferoxamine (Optional): Antioxidant to prevent oxidation of nucleosides during digestion.

Detailed Protocol

Step 1: RNA Isolation and QC
  • Isolate total RNA using a standard TRIzol or column-based kit (e.g., Qiagen RNeasy). Crucial: Ensure DNase I treatment is performed to remove DNA contamination, as DNA nucleosides (dI, dG) can interfere if not chromatographically resolved.

  • QC: Verify RNA integrity (RIN > 7.0) and purity (A260/A280 ~ 2.0).

  • Aliquot: Transfer 1–5 µg of Total RNA into a clean 1.5 mL tube.

Step 2: Enzymatic Hydrolysis

Rationale: RNA must be completely hydrolyzed to single nucleosides. Incomplete digestion leads to underestimation of levels.

  • Denaturation: Heat RNA in 20 µL water at 95°C for 5 minutes , then rapidly chill on ice for 2 minutes. (Unfolds secondary structures).

  • Digestion Mix: Add the following to the RNA (Total Vol ~ 30-40 µL):

    • Buffer: 10 mM Ammonium Acetate (pH 5.3).

    • Enzyme 1: 0.5 Units Nuclease P1 .

    • Incubate at 45°C for 2 hours .

  • Dephosphorylation: Add:

    • Buffer: 100 mM Ammonium Bicarbonate (pH 7.8) [Raises pH for AP activity].

    • Enzyme 2: 0.001 Units Snake Venom Phosphodiesterase .

    • Enzyme 3: 1 Unit Alkaline Phosphatase .

    • Incubate at 37°C for 2 hours .

  • Cleanup: Filter the mixture through a 10 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes. Collect the flow-through.[2]

  • Spike IS: Add the Internal Standard (e.g., 10 nM final concentration) to the flow-through.

Step 3: LC-MS/MS Method

Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: High-strength Silica C18 (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or Waters HSS T3 (better for polar retention).

  • Temperature: 35°C.

  • Flow Rate: 0.3 mL/min.

Mobile Phases:

  • A: 5 mM Ammonium Acetate in Water (pH 5.3).

  • B: 100% Acetonitrile.

Gradient Table:

Time (min) % Buffer A % Buffer B Description
0.00 99 1 Loading/Desalting
2.00 99 1 Isocratic Hold
10.00 90 10 Slow gradient for polar nucleosides
12.00 40 60 Wash hydrophobic contaminants
14.00 99 1 Re-equilibration

| 17.00 | 99 | 1 | End Run |

Mass Spectrometry Parameters (Source: ESI Positive Mode):

  • Gas Temp: 300°C.

  • Capillary Voltage: 3500 V.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Role
2'-O-Me-Inosine (Im) 283.1 137.1 15 - 20 Quantifier
2'-O-Me-Inosine (Im) 283.1 119.1 25 Qualifier
Inosine (I) 269.1 137.1 15 Monitoring
1-Methylinosine (m¹I) 283.1 137.1 15 Isomer Check*

| Guanosine (G) | 284.1 | 152.1 | 10 | Normalizer |

Note: Im and m¹I share the same transition. They MUST be separated by Retention Time. Typically, Im elutes later than m¹I on a C18 column due to the methyl group blocking the 2'-OH, increasing hydrophobicity.

Data Analysis & Calculation

  • Identification: Compare the retention time of the peak in the 283.1 -> 137.1 channel with the authentic Im standard. Ensure it is distinct from the m¹I standard.

  • Integration: Integrate the peak area of Im and the Internal Standard (IS).

  • Quantification:

    
    
    (Derived from the linear regression of the calibration curve).
    
  • Normalization: To account for variations in RNA input, normalize the Im level to the total Guanosine (G) content (a proxy for total RNA amount) or total biological input (ng RNA).

    
    
    

Troubleshooting & Validation

IssueProbable CauseSolution
Co-eluting Peaks Isomers (m¹I) or matrix interference.Adjust gradient slope (make it shallower at 1-5% B). Use a T3 column for better polar retention.
Low Sensitivity Ion suppression or poor digestion.Check digestion efficiency with a synthetic oligo standard. Perform SPE cleanup if matrix is dirty.
Retention Time Shift pH fluctuation in Mobile Phase A.Freshly prepare 5mM Ammonium Acetate. Ensure pH is stable at 5.3.
High Background Contamination in enzymes.Use "Mass Spec Grade" enzymes. Run a "No RNA" enzyme blank control.

References

  • Discovery of Im in Yeast mRNA: Title: Identification of Inosine and 2′-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis.[1] Source: Analytical Chemistry (2022).[1] URL:[Link]

  • General LC-MS/MS RNA Modification Protocol: Title: Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Source: Accounts of Chemical Research (2023). URL:[Link]

  • Protocol for Nucleoside Digestion: Title: Quantitative LC-MS/MS analysis of RNA modifications.[1][3][4][5] Source: Methods in Enzymology (2017). URL:[Link]

  • Isomer Separation (m1A vs Am, analogous to m1I vs Im): Title: Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry.[1][3][4][5][6][7][8][9][10][11] Source: RNA Biology (2017).[6] URL:[Link]

Sources

Application Note: Site-Specific Detection of 2'-O-Methylinosine (Im) via RNase H Cleavage Resistance

[1][2][3][4][5][6]

Abstract & Introduction

The simultaneous occurrence of Adenosine-to-Inosine (A-to-I) editing and 2'-O-methylation (Nm) represents a complex layer of epitranscriptomic regulation. While A-to-I editing alters base-pairing properties (A pairing with C instead of U), 2'-O-methylation confers stability and alters protein-RNA interactions. Detecting 2'-O-methylinosine (Im) specifically requires a method that discriminates both the base identity and the ribose modification.

Standard sequencing (RNA-seq) detects Inosine as Guanosine (A-to-G mismatch) but is blind to 2'-O-methylation.[1] Conversely, mass spectrometry detects the mass of Im but loses sequence context. This Application Note details a site-specific RNase H cleavage assay (adapted from the Nm-VAQ protocol) to detect and quantify Im at single-nucleotide resolution.

Core Principle

Ribonuclease H (RNase H) specifically hydrolyzes the RNA strand of an RNA:DNA hybrid.[2][1][3][4][5] Crucially, this catalytic activity relies on the 2'-hydroxyl group of the RNA. The presence of a 2'-O-methyl group at the scissile phosphate bond sterically hinders the enzyme and removes the necessary nucleophile, thereby blocking cleavage .

By designing a Chimeric Antisense Probe (2'-OMe RNA wings with a central DNA gap) that hybridizes specifically to the Inosine-containing site, we can direct RNase H to the target.

  • Unmethylated Inosine (I): Cleaved by RNase H.[1]

  • This compound (Im): Resistant to cleavage.[6][7][2][1]

Mechanism of Action

The assay relies on the distinct interaction between E. coli RNase H1 and the RNA:DNA hybrid.

  • Hybridization: A chimeric probe binds to the target RNA.[1][3][8] The probe contains a specific DNA Window (4 nt) designed to span the target Inosine.[1]

    • Note: Since Inosine pairs with Cytosine, the DNA window must contain a dC residue opposite the target Inosine.

  • Enzymatic Recognition: RNase H1 recognizes the heteroduplex.[1]

  • Cleavage vs. Blockage:

    • If the target site is 2'-OH (unmethylated), RNase H cleaves the phosphodiester backbone.

    • If the target site is 2'-OMe , the enzyme cannot catalyze the hydrolysis, leaving the RNA intact.[3]

  • Quantification: The fraction of intact RNA (uncleaved) is quantified via RT-qPCR or Denaturing PAGE, representing the methylation percentage.

Diagram: RNase H Cleavage Logic[1][5][7]

RNaseH_Mechanismcluster_inputsSubstratescluster_outcomesOutcomesTarget_ITarget: Inosine (I)(Unmethylated)ReactionHybridization & RNase H TreatmentTarget_I->ReactionTarget_ImTarget: 2'-O-Me Inosine (Im)(Methylated)Target_Im->ReactionProbeChimeric Probe(2'-OMe RNA wings + DNA Gap)Probe->ReactionCleavedCleaved RNA(Low Ct / Small Band)Reaction->Cleaved2'-OH allows hydrolysisIntactIntact RNA(High Ct / Large Band)Reaction->Intact2'-OMe blocks hydrolysis

Caption: Logical flow of the RNase H discrimination assay. Methylation (Im) prevents cleavage, resulting in intact RNA detectable by downstream amplification.[1]

Experimental Protocol

Materials Required[1][5][6][7][8][9][12]
  • Enzyme: E. coli RNase H (e.g., NEB M0297 or Thermo EN0201).[1]

  • Buffer: 10X RNase H Reaction Buffer (usually 500 mM Tris-HCl, 750 mM KCl, 30 mM MgCl₂, 100 mM DTT).

  • Target RNA: Total RNA (1–5 µg) or purified mRNA.[1]

  • Chimeric Probe: Custom synthesis (see Design Guidelines below).[1]

  • Detection: RT-qPCR reagents (SYBR Green or TaqMan) or 15% Urea-PAGE reagents.[1]

Phase 1: Chimeric Probe Design (Critical)

The specificity of this assay hinges on the probe structure. We utilize a "Gapmer" design optimized for site-specific cleavage (based on Nm-VAQ principles).[1]

  • Structure: 5' - [Nm-RNA] - [DNA] - [Nm-RNA] - 3'[1]

  • Flanks (Nm-RNA): 6–10 nucleotides of 2'-O-methyl RNA on each side. These increase binding affinity and prevent non-specific RNase H cleavage outside the target window.

  • Gap (DNA): Exactly 4 deoxynucleotides.[1]

  • Positioning: Place the target Inosine complement (dC) at the 3rd position of the DNA gap (from the 5' end of the probe). This positions the scissile bond of the RNA (opposite the DNA) in the catalytic center.

Example Design for Target Sequence: 5'... GCA [I] AU ...3'

  • Target: Inosine (I)[1]

  • Probe Sequence (Antisense): 3' - (Nm-C)(Nm-G)(Nm-U) - dAdTdCdG - (Nm-C)(Nm-G)(Nm-U) - 5'

    • Note: The dC in the DNA gap pairs with the target I.

Phase 2: Hybridization and Cleavage
  • Annealing Mix:

    • Total RNA: 1–2 µg

    • Chimeric Probe: 2 pmol (Ensure 5:1 molar excess over target if target abundance is known; for total RNA, 2 pmol is standard).[1]

    • Nuclease-free water to 10 µL.[1]

  • Denaturation: Incubate at 65°C for 5 min , then snap cool on ice for 2 min.

    • Why: Disrupts RNA secondary structure to allow probe access.[1]

  • Digestion Reaction:

    • Add 2 µL 10X RNase H Buffer.[1]

    • Add 1 µL RNase H (5 U/µL).[1]

    • Add water to 20 µL.

    • Incubate at 37°C for 30–60 minutes.

  • Termination: Add 1 µL 0.5 M EDTA or heat inactivate at 65°C for 20 min (if compatible with downstream steps).

Phase 3: Quantification (RT-qPCR Method)[7][11]

This is the preferred method for sensitivity (Nm-VAQ approach).[1]

  • Reverse Transcription (RT):

    • Use the entire 20 µL reaction (or a dilution) as template.

    • Primer: Use a gene-specific reverse primer binding downstream (3') of the cleavage site.[1]

  • qPCR:

    • Primers: Design a pair that spans the cleavage site .

      • Forward Primer: Upstream of the Inosine site.

      • Reverse Primer: Downstream of the Inosine site.

    • Controls:

      • Input Control: Run qPCR on a mock reaction (Probe + RNA, no Enzyme).[1]

      • Reference Gene: Housekeeping gene (e.g., GAPDH) to normalize RNA input.[1]

  • Calculation:

    • Ct_cleaved: Cycle threshold of the RNase H treated sample.

    • Ct_mock: Cycle threshold of the No-Enzyme control.

    • Fraction Methylated (Fm):

      
      
      (Assumption: If 100% is unmethylated, Ct_cleaved will be very high/undetectable.[1] If 100% is methylated, Ct_cleaved ≈ Ct_mock, yielding Fm = 1).[1]
      
Phase 4: Quantification (PAGE Method)[7]

Preferred for validation or high-abundance targets (e.g., rRNA).[1]

  • Precipitation: Ethanol precipitate the RNA after digestion to remove salts.[1]

  • Electrophoresis: Load samples on a 15% denaturing Urea-PAGE gel.

  • Staining/Blotting: Stain with SYBR Gold or perform Northern Blot.[1]

  • Band Analysis:

    • Full Length Band: Represents 2'-O-methylated (protected) RNA.[1]

    • Cleaved Bands: Represent unmethylated RNA.[1][3]

    • Quantification: Densitometry of (Full Length) / (Full Length + Cleaved).

Data Presentation & Analysis

Expected Results Table
Sample ConditionTarget StatusRNase H ResultqPCR Signal (Ct)Interpretation
Control Inosine (I)CleavedHigh (Delayed)Unmethylated site (Susceptible)
Experimental 2'-OMe Inosine (Im)Intact Low (Early) Methylated site (Resistant)
Mock AnyIntactLow (Baseline)Reference for normalization
Workflow Diagram

WorkflowStep11. RNA Isolation & Probe Mixing(Target Im + Chimeric Probe)Step22. Denaturation & Annealing(65°C -> Ice)Step1->Step2Step33. RNase H Digestion(37°C, 30 min)Step2->Step3SplitStep3->SplitMethodAMethod A: RT-qPCR(Amplification across site)Split->MethodALow AbundanceMethodBMethod B: Urea-PAGE(Visual band shift)Split->MethodBHigh AbundanceResultCalculate Methylation Ratio(Im / Total I)MethodA->ResultMethodB->Result

Caption: Step-by-step workflow for Nm-VAQ/RNase H analysis of this compound.

Troubleshooting & Optimization

  • Probe Specificity: If the DNA gap is too long (>4-5 nt), RNase H might cleave at adjacent unmodified nucleotides even if the target Inosine is methylated.[1] Stick to a 4 nt DNA gap.

  • Inosine Pairing: Ensure the probe uses Cytosine (C) to pair with Inosine.[1] While I:T wobble is possible, I:C is the Watson-Crick geometry mimic that ensures stable hybridization for the enzyme.

  • Incomplete Digestion: If the unmethylated control shows intact bands, increase enzyme concentration or digestion time.[1] However, over-digestion can lead to non-specific degradation.[1]

  • Background Signal: High Ct values in the cleaved sample are good. If Ct is low (similar to mock) in a known unmethylated control, the probe might not be hybridizing correctly, or the RNase H is inactive.[1]

References

  • Liang, Z., et al. (2024). An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA.[1]Nature Communications .[1] (Describes the Nm-VAQ method). Link[1]

  • Yu, Y. T., et al. (1997). A new method for detecting sites of 2'-O-methylation in RNA molecules.[1]RNA .[9][1][3][4][5][10][11][12][13][14][15][16] (Foundational paper on RNase H site-specific mapping). Link

  • Dong, L., et al. (2012). RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules.[1][10]Nucleic Acids Research .[1] (Alternative RT-based method comparison). Link[1]

  • Lapham, J., & Crothers, D. M. (1996). RNase H cleavage for detecting 2'-O-methyl groups in RNA.[6][2][9][1][15]Proceedings of the National Academy of Sciences . Link[1]

  • Ayadi, L., et al. (2019). RiboMethSeq: Detection of 2'-O-methylation.[1]Methods in Molecular Biology . (For context on high-throughput validation). Link

Application Note: High-Fidelity Chemical Synthesis of 2'-O-Methylinosine Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of RNA therapeutics and CRISPR guide RNA engineering, 2'-O-methylinosine (2'-OMe-I) has emerged as a critical modified nucleoside. The 2'-O-methyl group confers significant nuclease resistance and reduces innate immune stimulation, while the Inosine base functions as a universal "wobble" pairer (binding A, C, or U) or a structural modulator in aptamers.

This Application Note details a robust, field-proven protocol for the synthesis of This compound phosphoramidites . Unlike direct methylation of inosine—which suffers from poor regioselectivity (N1 vs. N7 vs. 2'-OH)—this protocol utilizes a Deamination Strategy starting from 2'-O-methyladenosine. This route guarantees the integrity of the 2'-O-methyl regiochemistry and eliminates difficult-to-separate N-methylated impurities, ensuring a phosphoramidite suitable for therapeutic-grade oligonucleotide synthesis.

Strategic Analysis: The Deamination Route

Why Not Direct Methylation?

Direct alkylation of Inosine using methyl iodide (MeI) and base typically yields a complex mixture. The N1 and N7 positions of the hypoxanthine base are highly nucleophilic, often competing with the 2'-hydroxyl group. Separating N-methylated isomers from 2'-O-methyl isomers requires tedious chromatography and results in low yields (<30%).

The "Adenosine-First" Advantage

The preferred industrial route leverages the high regioselectivity of adenosine methylation or the commercial availability of 2'-O-methyladenosine . By converting the exocyclic amine of Adenosine to a carbonyl (Inosine) after the sugar is modified, we bypass the regioselectivity challenge entirely.

Key Advantages:

  • Regio-purity: 100% retention of the 2'-O-methyl modification.

  • Scalability: The deamination reaction uses inexpensive reagents (NaNO2) and proceeds in high yield.

  • Base Protection: Inosine is unique; for many standard applications, the hypoxanthine base does not require protection during phosphoramidite synthesis, simplifying the workflow.

Synthetic Workflow & Mechanism

The synthesis proceeds in three distinct phases:

  • Diazotization/Hydrolysis: Conversion of 2'-OMe-Adenosine to 2'-OMe-Inosine.

  • 5'-Protection: Selective dimethoxytritylation.

  • 3'-Phosphitylation: Conversion to the reactive phosphoramidite species.

Visual Pathway (Graphviz)

SynthesisPathway Start 2'-O-Methyladenosine Step1 Diazotization (NaNO2 / AcOH) Start->Step1 Deamination Inter1 This compound (Crude) Step1->Inter1 Step2 5'-Dimethoxytritylation (DMTr-Cl / Pyridine) Inter1->Step2 Selective 5'-OH Inter2 5'-O-DMTr-2'-O-Me-Inosine Step2->Inter2 Step3 3'-Phosphitylation (CEP-Cl / DIPEA) Inter2->Step3 Activation Final 2'-O-Me-Inosine Phosphoramidite Step3->Final

Figure 1: The sequential chemical transformation from Adenosine precursor to Inosine Phosphoramidite.

Detailed Experimental Protocols

Phase 1: Synthesis of this compound (Deamination)

Reagents:

  • Starting Material: 2'-O-Methyladenosine (CAS: 2140-79-6)

  • Sodium Nitrite (NaNO2)

  • Glacial Acetic Acid (AcOH)

  • Water (nuclease-free preferred for final wash)

Protocol:

  • Dissolution: Dissolve 10.0 g (35.5 mmol) of 2'-O-methyladenosine in 100 mL of Glacial Acetic Acid. Stir at room temperature until fully dissolved.

  • Reagent Addition: Prepare a solution of NaNO2 (14.7 g, 213 mmol, 6.0 eq) in 50 mL of water. Add this dropwise to the adenosine solution over 30 minutes.

    • Observation: Evolution of nitrogen gas (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Stir the mixture at ambient temperature for 18–24 hours. Monitor by TLC (15% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a slightly lower running spot (
    
    
    
    ).
  • Workup: Evaporate the acetic acid under reduced pressure. Co-evaporate with ethanol (3 x 50 mL) to remove residual acid.

  • Crystallization: The residue is often a syrup. Dissolve in minimal hot water and allow to cool. Alternatively, purify via flash column chromatography (DCM

    
     10% MeOH/DCM) if high purity is required immediately.
    
    • Yield Target: >85%[1][2]

Phase 2: 5'-O-Dimethoxytritylation

Reagents:

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Anhydrous Pyridine

  • Methanol (for quenching)

Protocol:

  • Drying: Co-evaporate the this compound (from Phase 1) with anhydrous pyridine (2 x 50 mL) to ensure dryness.

  • Reaction: Suspend the dried nucleoside (approx. 9.0 g) in 90 mL anhydrous pyridine. Add DMTr-Cl (1.2 eq) in portions over 1 hour at 0°C.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench: Add 5 mL of Methanol to quench excess DMTr-Cl. Stir for 15 minutes.

  • Extraction: Dilute with DCM (300 mL) and wash with 5% NaHCO3 (2 x 150 mL) and Brine (150 mL). Dry organic layer over Na2SO4.

  • Purification: Flash chromatography on silica gel. Elute with a gradient of DCM

    
     5% MeOH/DCM + 0.5% Pyridine (to prevent detritylation).
    
    • Yield Target: 75–80%

Phase 3: 3'-O-Phosphitylation

Reagents:

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) (Acid-free)

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the 5'-O-DMTr-2'-O-Me-Inosine (5.0 g, 8.5 mmol) in 50 mL anhydrous DCM.

  • Base Addition: Add DIPEA (4.0 eq, 34 mmol).

  • Phosphitylation: Cool to 0°C. Add CEP-Cl (1.5 eq, 12.75 mmol) dropwise via syringe.

  • Completion: Stir at Room Temperature for 1–2 hours.

    • QC Check: 31P NMR should show a sharp singlet (or two diastereomers) at ~148–149 ppm. Hydrolyzed H-phosphonate appears at ~15 ppm (indicates wet solvents).

  • Workup: Dilute with degassed DCM (100 mL). Wash quickly with cold 5% NaHCO3 (1 x 50 mL) and Brine (1 x 50 mL).

    • Critical: Do not expose to acid; keep wash times short to avoid hydrolysis.

  • Precipitation: Concentrate the organic layer to a syrup. Dropwise add the syrup into cold Hexane (-20°C) with vigorous stirring to precipitate the white phosphoramidite powder.

  • Filtration: Filter and dry under high vacuum for 24 hours.

Quality Control & Specifications

For drug development applications, the following specifications are mandatory.

Test ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white foam/powderYellowing indicates oxidation or pyridine retention.
Identity 1H NMR, 31P NMRConforms to structure31P: Two peaks (diastereomers) at 148–149 ppm.
Purity (HPLC) RP-HPLC (C18)≥ 98.0%Impurities often include H-phosphonate or detritylated species.
Coupling Efficiency Solid Phase Test≥ 99.0%Measured by trityl assay after 5-min coupling.
Water Content Karl Fischer≤ 0.3%Critical for coupling stability.
QC Troubleshooting Decision Tree

QCDecision Check 31P NMR Analysis Pass Peaks at 148-149 ppm (Clean) Check->Pass >98% Integrated Area Fail1 Peak at 15 ppm (H-Phosphonate) Check->Fail1 Moisture present Fail2 Peak at 5-10 ppm (Oxidation) Check->Fail2 Air exposure Action1 Action: Re-dry solvents, repeat phosphitylation Fail1->Action1 Action2 Action: Purify via rapid silica column Fail2->Action2

Figure 2: Troubleshooting common 31P NMR anomalies during synthesis.

Advanced Considerations

Base Protection: To Protect or Not?

Standard Inosine phosphoramidites are often unprotected at the


 position. The amide proton is not sufficiently acidic to interfere significantly with standard coupling cycles. However, for ultra-high purity  (>99.5%) or long oligomers (>50-mer), minor side reactions at 

can occur with capping reagents.
  • Recommendation: For standard siRNA/ASO synthesis, unprotected Inosine is acceptable. For ultra-long synthesis, consider using

    
    -Diphenylcarbamoyl (DPC)  protection, introduced prior to phosphitylation.
    
Storage Stability

This compound phosphoramidites are sensitive to humidity.

  • Store at -20°C under Argon.

  • Dissolve in Anhydrous Acetonitrile (max 50 ppm water) immediately prior to use.

  • Recommended coupling time: 6–10 minutes (slightly slower than DNA amidites due to 2'-OMe steric bulk).

References

  • Preparation of 2'-O-methyladenosine (Precursor Logic): Robins, M. J., et al. "Nucleic acid related compounds. 12. The facile synthesis of 2'-O-methyladenosine." Canadian Journal of Chemistry, 1974.

  • Adenosine to Inosine Deamination Strategy: Nair, V., & Richardson, S. G.[3][4] "Modification of nucleic acid bases via radical intermediates: synthesis of dihalopurine nucleosides." Synthesis, 1982.[5] (Describes general deamination/halogenation workflows adapted for Inosine).

  • Phosphoramidite Synthesis & QC: Beaucage, S. L., & Caruthers, M. H.[5] "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters, 1981.

  • 2'-O-Methyl RNA in Therapeutics: Corey, D. R. "Chemical modification: the key to clinical application of RNA interference." Journal of Clinical Investigation, 2007.

  • General Protocol Verification: Glen Research Application Note. "2'-OMe-RNA Phosphoramidites."

Sources

Application of 2'-O-methylinosine in therapeutic oligonucleotide development.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Therapeutic Oligonucleotides using 2'-O-Methylinosine (2'-OMe-I)

Executive Summary

The development of therapeutic oligonucleotides (ASOs, siRNAs, aptamers) is frequently bottlenecked by three critical failure modes: innate immune activation, off-target toxicity, and rapid nuclease degradation. This compound (2'-OMe-I) represents a high-value chemical modification that simultaneously addresses these challenges.[] By combining the "universal" wobble-pairing capability of the inosine base with the steric and metabolic shielding of the 2'-O-methyl sugar, 2'-OMe-I serves as a strategic tool for thermodynamic tuning and immune evasion .[] This guide details the mechanistic rationale, application strategies, and synthesis protocols for integrating 2'-OMe-I into drug development pipelines.

Scientific Foundation: Mechanism of Action

To effectively utilize 2'-OMe-I, one must understand the synergistic duality of its components:

A. The Base: Inosine (Thermodynamic Destabilization)

Unlike Guanosine (G), which forms three hydrogen bonds with Cytidine (C), Inosine (I) lacks the exocyclic 2-amino group. It forms only two hydrogen bonds with C.

  • Universal Pairing: Inosine can pair with A, U, and C (and weakly G), but with reduced affinity compared to canonical pairs.

  • Affinity Hierarchy:

    
    .
    
  • Thermodynamic Consequence: Replacing a G with I significantly lowers the melting temperature (

    
    ) of the duplex. This is critical for destabilizing overly tight binding in off-target interactions.[]
    
B. The Sugar: 2'-O-Methylation (Metabolic & Immune Shield)[1][2][3][4]
  • C3'-endo Pucker: The 2'-OMe group locks the ribose into a C3'-endo conformation (A-form), enhancing binding affinity to RNA targets compared to DNA modifications.[]

  • Steric Bulk: The methyl group protrudes into the minor groove, physically blocking nucleases and preventing the steric fit required by Toll-Like Receptors (specifically TLR7 and TLR8).

C. The Synergistic Effect of 2'-OMe-I

When combined, 2'-OMe-I creates a nucleotide that is nuclease resistant , non-immunostimulatory , and thermodynamically tunable .[] It allows researchers to "soften" the binding at specific positions (via Inosine) while protecting the backbone (via 2'-OMe).

Application 1: Abrogating Innate Immune Response (TLR7/8)[5]

Challenge: Unmodified RNA, particularly GU-rich sequences, is recognized by endosomal TLR7 (ssRNA) and TLR8, triggering a cytokine storm (IFN-


, TNF-

, IL-6).[] Solution: 2'-OMe modification is a potent antagonist of TLR7/8.[][2]

Protocol: Immune-Silent Design Strategy

  • Identify Immunostimulatory Motifs: Scan your sequence for "GU-rich" regions or "UGUGU" motifs, which are primary PAMPs (Pathogen-Associated Molecular Patterns) for TLR7.[]

  • Strategic Substitution: Replace Guanosine residues within these motifs with 2'-OMe-I.

    • Why Inosine? If you use 2'-OMe-G, you risk retaining some G-based structural recognition or forming G-quadruplexes.[] Inosine disrupts these secondary structures while maintaining base-pairing with C in the target.

  • Validation:

    • Synthesize the modified oligo.

    • Incubate with human PBMCs (Peripheral Blood Mononuclear Cells).[2]

    • Measure IFN-

      
       and TNF-
      
      
      
      release via ELISA at 24h.[]

Visualizing the Immune Evasion Pathway:

ImmuneEvasion UnmodRNA Unmodified siRNA/ASO (GU-Rich) Endosome Endosomal Uptake UnmodRNA->Endosome TLR7 TLR7/8 Sensor (Pattern Recognition) Endosome->TLR7 PAMP Recognition Endosome->TLR7 Blocked Cytokine Cytokine Storm (IFN-a, TNF-a) TLR7->Cytokine Signaling Cascade Silence Immune Silence (No Cytokines) TLR7->Silence ModRNA 2'-OMe-I Modified Oligo ModRNA->Endosome StericBlock Steric Hindrance (2'-OMe Group) ModRNA->StericBlock Mechanism StericBlock->TLR7 Antagonism

Figure 1: Mechanism of TLR7/8 evasion by 2'-OMe-I modification.[] The 2'-OMe group sterically hinders the receptor-ligand interaction necessary for immune activation.[]

Application 2: Mitigating Off-Target Effects (Seed Region Engineering)

Challenge: The "seed region" (nucleotides 2-8 of an siRNA guide strand) drives target recognition.[3][] High thermodynamic stability in this region often leads to "microRNA-like" off-target effects, where the siRNA binds to 3' UTRs of unintended mRNAs with partial complementarity.[][3] Solution: Destabilize the seed region using 2'-OMe-I.[]

Protocol: Seed Region Tuning

  • Baseline Assessment: Calculate the

    
     of your seed region (nt 2-8). If the region is GC-rich, off-target potential is high.[]
    
  • Inosine Scan: Replace a single Guanosine at position 4, 5, or 6 with 2'-OMe-I.[]

    • Rationale: This lowers the binding energy ($ \Delta G $) of the seed-target interaction.

    • Outcome: The interaction with the perfectly matched on-target mRNA remains strong enough for cleavage (Ago2-mediated). However, the interaction with mismatched off-targets becomes too weak to sustain binding.[]

  • Readout: Perform transcriptomics (RNA-seq) or a reporter assay to verify on-target potency is maintained while off-target signatures are reduced.[]

Comparative Thermodynamics Table:

Base PairH-BondsStabilityApplication Context
G : C 3HighStandard pairing; risk of high off-target binding.[]
I : C 2ModerateIdeal for Seed Region ; maintains on-target, drops off-target.[]
I : U 2 (weak)LowWobble pairing; useful for targeting SNPs (A to G transitions).
2'-OMe-I : C 2Moderate+Adds nuclease resistance to the thermodynamic profile of Inosine.[]

Technical Protocol: Synthesis and Deprotection

Synthesis of oligonucleotides containing 2'-OMe-I requires specific attention to phosphoramidite handling to ensure high coupling efficiency and prevent degradation.[]

A. Reagents
  • Phosphoramidite: 5'-Dimethoxytrityl-2'-O-methylinosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[][5]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[]

  • Solid Support: Standard CPG or Polystyrene supports (500 Å or 1000 Å).

B. Synthesis Cycle (1 µmol Scale)
StepReagentDurationCritical Notes
Detritylation 3% TCA in DCM60-80 secEnsure complete removal of DMT; monitor orange color.[]
Coupling 0.1M 2'-OMe-I Amidite + Activator6 - 10 min Extended coupling time is required for 2'-OMe amidites due to steric hindrance of the 2'-methoxy group.[]
Capping Ac2O / N-Methylimidazole15 secStandard capping prevents deletion sequences.[]
Oxidation 0.02 M Iodine in THF/Pyridine/H2O30 secStandard oxidation.
C. Deprotection & Purification
  • Cleavage from Support: 28% Ammonium Hydroxide (NH

    
    OH) at 55°C for 8-16 hours.
    
    • Note: Inosine is relatively stable in base. However, if "UltraMild" monomers were used elsewhere in the sequence, use Potassium Carbonate in Methanol at Room Temp.

  • Purification:

    • DMT-ON Purification (Cartridge): Recommended for sequences < 40 nt.[] The hydrophobic DMT group allows separation from failure sequences.

    • IE-HPLC: Anion exchange is preferred for high purity.[] 2'-OMe-I alters the hydrophobicity slightly, but charge-based separation remains effective.[]

Workflow Visualization: Optimization Pipeline

OptimizationPipeline Design 1. Sequence Design (Identify Seed & GU Motifs) Synthesis 2. Synthesis with 2'-OMe-I (Extended Coupling) Design->Synthesis QC 3. QC: ESI-MS & Purity Check Synthesis->QC Screening 4. In Vitro Screening QC->Screening PathwayA Potency Assay (On-Target IC50) Screening->PathwayA PathwayB Immune Assay (PBMC Cytokines) Screening->PathwayB PathwayC Specificity Assay (Reporter/RNA-seq) Screening->PathwayC Decision Select Lead Candidate PathwayA->Decision PathwayB->Decision PathwayC->Decision

Figure 2: Development workflow for integrating 2'-OMe-I into therapeutic candidates.

References

  • Robbins, M., et al. (2007).[6] 2'-O-methyl-modified RNAs act as TLR7 antagonists.[] Molecular Therapy.[2] Link

  • Ui-Tei, K., et al. (2008).[] Thermodynamic stability and Watson-Crick base pairing in the seed duplex are major determinants of the efficiency of the siRNA-based off-target effect. Nucleic Acids Research.[7][8] Link

  • Peacock, H., et al. (2011). Nucleobase and Ribose Modifications Control Immunostimulation by a MicroRNA-122-mimetic RNA. Journal of the American Chemical Society.[9] Link

  • Glen Research. 2'-OMe-Inosine Phosphoramidite Product Information. Link

  • Beaucage, S. L., & Iyer, R. P. (1992).[] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. Link

Sources

Quantitative PCR-based methods for assessing 2'-O-methylinosine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of 2'-O-Methylinosine (


) via Kinetic RT-qPCR (RTL-P) 

), specifically at tRNA wobble position 34.

Executive Summary

The assessment of this compound (


) has historically relied on low-throughput, labor-intensive methods such as LC-MS/MS or thin-layer chromatography.[1] While accurate, these methods are ill-suited for high-throughput screening or clinical validation. This Application Note details a Kinetic RT-qPCR  approach (often termed RTL-P ) to quantify 

occupancy.

This method exploits the steric hindrance imposed by the 2'-O-methyl group on Reverse Transcriptase (RT).[2] By limiting dNTP concentrations, the RT enzyme's kinetic progression is "arrested" specifically at the methylated site, converting a chemical modification into a quantifiable cDNA abundance drop-off.

Key Applications:

  • FTSJ1 Activity Assays: Quantifying loss of methylation in X-linked Intellectual Disability (XLID) models.

  • tRNA Stability Profiling: Assessing the structural integrity of tRNA-Phe and tRNA-Val.

  • Drug Development: Screening small molecule inhibitors of tRNA methyltransferases.

Mechanistic Principle

The core of this protocol is the dNTP-Dependent RT Arrest .

  • High dNTP Condition (Control): At saturating dNTP concentrations (typically 0.5–1.0 mM), highly processive RT enzymes (e.g., SuperScript III/IV) can bypass the 2'-O-methyl steric block, synthesizing full-length cDNA.

  • Low dNTP Condition (Test): At limiting dNTP concentrations (typically 0.5–5 µM), the catalytic rate of RT slows significantly. Upon encountering the bulky 2'-O-methyl group at the Inosine ribose (

    
    ), the enzyme stalls or dissociates, resulting in truncated cDNA.
    
  • Inosine Specificity: While RT reads Inosine (I) as Guanosine (G), the methylation status is detected by the drop in amplification efficiency of the "Low dNTP" sample compared to the "High dNTP" sample.

RT_Mechanism RNA Target RNA (Im34) Primer RT Primer Annealing RNA->Primer Split Split Reaction Primer->Split High_dNTP High dNTPs (1 mM) Saturating Kinetics Split->High_dNTP Low_dNTP Low dNTPs (1-5 µM) Limiting Kinetics Split->Low_dNTP ReadThrough RT Read-Through (Full Length cDNA) High_dNTP->ReadThrough steric bypass Arrest RT Arrest at Im (Truncated cDNA) Low_dNTP->Arrest steric block qPCR_High qPCR Amplification (Low Ct) ReadThrough->qPCR_High qPCR_Low qPCR Amplification (High Ct / No Signal) Arrest->qPCR_Low

Caption: Kinetic differentiation of this compound. High dNTPs allow read-through; low dNTPs cause enzyme stalling at the modification site.[3]

Experimental Design & Controls

A. Primer Design Strategy

Because tRNAs are short (~76 nt) and highly structured, primer design is the most critical step. You cannot use random hexamers.

Primer TypePosition relative to

(Pos 34)
Purpose
Stem-Loop RT Primer Binds 3' end (CCA tail)Unfolds tRNA structure; initiates cDNA synthesis.
qPCR Forward (Fwd) Upstream of Pos 34 (e.g., Pos 1-15)Test Primer. Must amplify across the modification site.
qPCR Reverse (Rev) Downstream of Pos 34 (e.g., Pos 60-76)Anchors the amplicon.
Control Primer Set Downstream of Pos 34 (e.g., Pos 45-70)Normalization. Amplifies a region not affected by the RT stop (optional, if tRNA length permits).
B. Reagents[2][3][4][5]
  • RT Enzyme: SuperScript IV or Maxima H Minus (High thermostability is required to melt tRNA structure).

  • dNTP Sets:

    • Stock A: 10 mM each (for High condition).

    • Stock B: 10 µM each (diluted for Low condition).

  • RNA Template: Total RNA or size-selected small RNA (<200 nt).

Detailed Protocol: RTL-P for

Phase 1: tRNA Deacylation (Mandatory)

Amino acids attached to the 3' end of tRNA will block the RT primer.

  • Mix 1–5 µg of Total RNA with 100 mM Tris-HCl (pH 9.0).

  • Incubate at 37°C for 30 minutes .

  • Neutralize with equal volume 100 mM Tris-HCl (pH 6.8) or precipitate immediately.

  • Ethanol precipitate and resuspend in nuclease-free water.

Phase 2: Kinetic Reverse Transcription

Perform two parallel reactions for each sample.

  • Annealing Mix:

    • 1 µg Deacylated RNA

    • 2 pmol Specific RT Stem-Loop Primer

    • 1 µL dNTP mix (High or Low see below)[4]

    • Water to 10 µL

  • dNTP Concentrations:

    • High dNTP Rxn: Final conc. 1 mM (Standard).

    • Low dNTP Rxn: Final conc. 0.5 µM – 5 µM . Note: Titration is required. Start with 1 µM.

  • Denaturation: 65°C for 5 min, then snap cool on ice (critical for tRNA unfolding/refolding).

  • Extension: Add RT Buffer, DTT, RNase Inhibitor, and 200U RT Enzyme.

  • Incubation:

    • 25°C for 5 min (Primer extension initiation).

    • 50–55°C for 30–60 min (Synthesis). Higher temps help overcome tRNA secondary structure but may reduce sensitivity to methylation. 50°C is optimal for Im.

  • Inactivation: 85°C for 5 min.

Phase 3: qPCR Quantification
  • Dilute cDNA 1:10 to 1:50.

  • Prepare Master Mix (SYBR Green or TaqMan).

  • Run qPCR with the Fwd/Rev Test Primers (flanking position 34).

  • Cycling: Standard curve to ensure efficiency is 90–110%.

Data Analysis & Interpretation

The "Methylation Score" is derived from the difference in Cycle Threshold (


) between the High and Low conditions.

Step 1: Calculate


 


Step 2: Calculate Relative RT Efficiency (R)



Step 3: Interpretation

  • Unmodified Site (

    
    ):  RT passes equally well in both conditions. 
    
    
    
    is small.
  • Highly Methylated Site (

    
    ):  RT is blocked in Low dNTP. 
    
    
    
    is much higher (e.g., +6 to +10 cycles) than
    
    
    .
  • Calculation of Methylation Fraction: Requires a synthetic "0% methylated" control RNA (in vitro transcribed) to normalize the baseline "natural pausing" of the enzyme.

    
    
    

Data Summary Table:

SampleConditionCt (Mean)

(Low - High)
Interpretation
Synthetic RNA (No Im) High dNTP18.2-Baseline
Synthetic RNA (No Im) Low dNTP18.90.7Minimal pausing (background)
WT Cell Line High dNTP19.1--
WT Cell Line Low dNTP26.57.4 High Methylation (Im present)
FTSJ1-KO Cell Line High dNTP19.3--
FTSJ1-KO Cell Line Low dNTP20.51.2Loss of Methylation

Troubleshooting & Critical Factors

  • The "Inosine" Confounder: Remember, RT reads Inosine as Guanosine. If you sequence the cDNA, you will see a 'G' at position 34. This confirms the base is Inosine (if the genomic DNA is 'A'). The qPCR delay confirms the 2'-O-methyl group.[5]

  • Secondary Structure: tRNAs are notorious for stalling RT even without methylation.

    • Solution: Always use a "0% methylated" IVT control (In Vitro Transcribed RNA) to establish the baseline stalling caused by structure alone.

  • Primer Dimers: Due to low dNTPs, the RT enzyme may be prone to non-specific priming. Use "Hot Start" polymerases for the qPCR step and verify melt curves.

References

  • Dong, L., et al. (2012). "RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules."[3] Nucleic Acids Research. Link

  • Guy, M. P., & Phizicky, E. M. (2014). "Conservation of an intricate circuit of tRNA modification and degradation in eukaryotes." RNA Biology. (Demonstrates FTSJ1/Trm7 activity on position 34). Link

  • Ayadi, L., et al. (2019). "2'-O-methylation of rRNA and tRNA: Detection, quantification and function." WIREs RNA. (Review of RTL-P applications). Link

  • Motorin, Y., et al. (2007). "Identification of modified residues in RNAs by reverse transcription-based methods."[1] Methods in Enzymology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2'-O-methylinosine (Im) Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2'-O-methylinosine (Im) Audience: Analytical Chemists, RNA Biologists, Drug Discovery Scientists[1]

Introduction: The "Hidden" Isomer Challenge

Detecting This compound (Im) is a deceptively complex task.[1] While it shares the same molecular weight (


 283.1) as 1-methylinosine (m

I)
, the biological implications are vastly different.[1] Im is a ribose modification often associated with RNA cap structures and specific tRNA positions, whereas m

I is a base modification.

The Core Problem: Standard C18 chromatography often fails to retain these polar species or separate the isomers, and standard MS/MS transitions can lead to false positives if the fragmentation logic is not structurally validated. Furthermore, the 2'-O-methyl group sterically hinders many standard nucleases, leading to incomplete digestion and "artificial" low abundance data.[1]

This guide addresses these failure points with field-proven protocols.

Module 1: Mass Spectrometry & Isomer Differentiation

The Isomer Trap: Im vs. m I

You cannot rely on the precursor ion (


 283.1) alone. You must distinguish between Ribose Methylation  (Im) and Base Methylation  (m

I).[1]
  • This compound (Im): The methyl group is on the ribose.[1][2] Upon Collision Induced Dissociation (CID), the glycosidic bond breaks. The neutral loss is the methylated ribose (160 Da), leaving the unmodified base Hypoxanthine (

    
     137.1).
    
  • 1-methylinosine (m

    
    I):  The methyl group is on the base.[3] The neutral loss is the unmodified ribose  (132 Da), leaving the methylated base 1-methylhypoxanthine  (
    
    
    
    151.1).
Optimized MRM Transitions
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Structural Logic
This compound (Im) 283.1 137.1 110.0Loss of Methyl-Ribose (Specificity for Ribose mod)
1-methylinosine (m

I)
283.1 151.1 109.0Loss of Ribose (Specificity for Base mod)
Inosine (I) 269.1137.1110.0Loss of Ribose (Control)
Visualizing the Differentiation Logic

IsomerLogic Start Precursor Ion [M+H]+ = 283.1 CID Collision Induced Dissociation (CID) Start->CID Im_Path This compound (Im) (Methyl on Ribose) CID->Im_Path Path A m1I_Path 1-methylinosine (m1I) (Methyl on Base) CID->m1I_Path Path B Frag_Im Fragment: m/z 137.1 (Hypoxanthine) Im_Path->Frag_Im Neutral Loss: Methyl-Ribose (160 Da) Frag_m1I Fragment: m/z 151.1 (1-Methylhypoxanthine) m1I_Path->Frag_m1I Neutral Loss: Ribose (132 Da) Result_Im POSITIVE ID: This compound Frag_Im->Result_Im Result_m1I NEGATIVE ID: (Isomer Interference) Frag_m1I->Result_m1I

Figure 1: Decision tree for distinguishing isobaric nucleosides Im and m


I based on unique fragmentation patterns.

Module 2: Chromatographic Separation (Retaining the Unretainable)

The Problem: Polar "Blow-through"

Nucleosides are highly polar.[1] On standard C18 columns, Im elutes in the void volume (dead time), leading to massive ion suppression from salts and incomplete separation from bulk nucleosides (G, A, C, U).

The Solution: Porous Graphitic Carbon (PGC)

PGC columns are the "gold standard" for polar nucleoside separation. Unlike HILIC (which can be finicky with equilibration), PGC offers robust retention based on planarity and hydrophobicity.

Recommended Protocol (PGC):

  • Stationary Phase: Hypercarb (Thermo) or similar Porous Graphitic Carbon.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (adjusted to pH 9 with Ammonium Hydroxide for better peak shape if using negative mode, though positive mode is standard). Note: Acidic pH is standard for positive mode.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 0% B (Load/Desalt)[1]

    • 2-15 min: 0% -> 40% B (Elution of modified nucleosides)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Why this works: PGC retains the purine ring structure strongly. The 2'-O-methyl group adds slight hydrophobicity compared to Inosine, allowing baseline separation of Im from Inosine and m

    
    I.[1]
    

Module 3: Sample Preparation (The Digestion Block)

The Silent Failure: Incomplete Digestion

The 2'-O-methyl group protects the adjacent phosphodiester bond from nucleolytic attack.[2] If you use standard RNase A or T2 protocols, you will underestimate Im levels because it remains bound in dinucleotides (e.g., N-p-Im) which are not detected in your nucleoside MRM.[1]

Validated Digestion Workflow

You must use enzymes capable of cleaving 2'-O-methylated bonds.[1] Nuclease P1 is preferred over Snake Venom Phosphodiesterase (SVPD) alone for the initial step, followed by alkaline phosphatase.

Step-by-Step Protocol:

  • Denaturation: Heat RNA (1-5 µg) at 95°C for 5 min, then snap cool on ice. (Exposes structure).

  • Digestion Step 1 (Endonuclease): Add Nuclease P1 (in 10 mM NH

    
    OAc, pH 5.3). Incubate at 45°C for 2 hours.
    
    • Why: Nuclease P1 is more effective at cleaving the 5'-side of 2'-O-methylated residues than other endonucleases.[1]

  • Buffer Adjustment: Add NH

    
    HCO
    
    
    
    to adjust pH to ~8.0.
  • Digestion Step 2 (Dephosphorylation): Add Alkaline Phosphatase (FastAP or CIP).[1] Incubate at 37°C for 1 hour.

    • Why: Converts nucleotides (NMP) to nucleosides (N) for MS detection.

  • Filtration: Filter through 10 kDa MWCO spin filter to remove enzymes (prevents column fouling).

DigestionWorkflow RNA Total RNA (Secondary Structure) Heat Heat Denature (95°C, 5 min) RNA->Heat NucP1 Nuclease P1 (pH 5.3, 45°C) *Cleaves 2'-O-Me bonds* Heat->NucP1 AlkPhos Alkaline Phosphatase (pH 8.0, 37°C) NucP1->AlkPhos Filter 10kDa Filter (Remove Enzyme) AlkPhos->Filter LCMS LC-MS/MS Injection Filter->LCMS

Figure 2: Enzymatic digestion workflow critical for liberating 2'-O-methylated nucleosides.[1][2]

Troubleshooting FAQs

Q: My Im peak has a "shoulder" or splits into two. What is happening? A: This is likely the separation of the


 and 

anomers
or the separation of Im from m

I
.
  • Diagnosis: Check the transition ratios.[4] If the shoulder has a high 151/137 ratio, it is m

    
    I contamination. If the ratio is identical, it may be anomeric separation (common on PGC columns).
    
  • Fix: Flatten the gradient at the elution point or increase column temperature to 40-50°C to collapse anomers (if applicable).

Q: I see high background noise in the 137 fragment channel. A: The 137 channel (Hypoxanthine) is common to Inosine, 1-methylinosine, and this compound.[1]

  • Fix: Ensure your chromatographic resolution is sufficient. Inosine is vastly more abundant than Im. If Inosine tails into the Im window, you will get false quantification. Use a Stable Isotope Labeled (SIL) internal standard (e.g.,

    
    N-Guanosine or SIL-Inosine) to normalize retention times.[1]
    

Q: Can I use HILIC instead of PGC? A: Yes, Amide-HILIC columns work well.[1] However, HILIC is very sensitive to the sample diluent.

  • Warning: You must dilute your aqueous digestion mixture with Acetonitrile (at least 1:9 ratio) before injection to prevent peak distortion. PGC is more forgiving of aqueous injections.

References

  • Caines, M. E., et al. (2012). "Modelling the fragmentation of modified nucleosides." Nucleic Acids Research. (General principle of nucleoside fragmentation).

  • Su, D., et al. (2014). "Liquid chromatography-mass spectrometry profiling of ribonucleoside modifications." Nature Protocols. Provides the foundational logic for Nuclease P1/AlkPhos digestion.

  • Wetzel, C., & Limbach, P. A. (2016). "Mass Spectrometry of Modified Nucleosides." Analyst. Detailed discussion on neutral loss scanning and isomer differentiation.

  • Limbach, P. A. (2022). "Identification of Inosine and this compound Modifications in Yeast Messenger RNA." Analytical Chemistry. Confirms the Im vs m1I differentiation strategy.

  • Thermo Fisher Scientific. "Hypercarb Porous Graphitic Carbon Columns Application Note." Explains the retention mechanism for polar compounds.

Sources

Technical Support Center: Primer Extension Assays for Modified RNA

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Reverse Transcription Stops, Structural Artifacts, and Modification Mapping

Executive Summary: The Dual Nature of the Assay

Before troubleshooting, you must define your experimental intent. Primer extension on modified RNA presents a dichotomy:

  • 5' End Mapping: You want the Reverse Transcriptase (RT) to ignore internal modifications and secondary structures to reach the true 5' terminus.

  • Modification Mapping (e.g., SHAPE, DMS, CMC, Low-dNTP): You want the RT to stop precisely at a modified base.

The "failure" of one method is the "signal" of the other.[1] This guide addresses both contexts.

Diagnostic Decision Tree (Visual Logic)

Use this logic flow to identify the root cause of your gel artifacts.

PrimerExtensionTroubleshooting Start Start: Analyze Gel Result NoSignal Issue: No Signal / Blank Lane Start->NoSignal Stops Issue: Strong Internal Stops Start->Stops Blurry Issue: Smearing / Blurry Bands Start->Blurry CheckRNA Check RNA Integrity (Bioanalyzer) NoSignal->CheckRNA CheckPrimer Check Primer Annealing (Tm Calculation) NoSignal->CheckPrimer ModVsStruct Is the stop specific? Stops->ModVsStruct Specific Likely Modification (2'-O-Me, Psi) or Strong Hairpin ModVsStruct->Specific Distinct Band Random Random Laddering (Degradation) ModVsStruct->Random Smear Sol_Temp Action: Increase RT Temp (Use SSIV/TGIRT) Specific->Sol_Temp If unwanted Sol_dNTP Action: Titrate dNTPs (Low vs High) Specific->Sol_dNTP To confirm Mod

Figure 1: Diagnostic logic flow for identifying common primer extension failures.

Critical Troubleshooting (Q&A Format)

Category A: The "Ghost" Gel (No Signal or Weak Signal)

Q: I see the radiolabeled primer at the bottom, but no extension products. Is my enzyme dead? A: While enzyme inactivation is possible, the most common cause is inefficient primer annealing due to the target's structure.

  • Mechanism: Modified RNAs (like tRNA or rRNA) are highly structured. If your primer targets a region locked in a stable hairpin, the RT cannot initiate.

  • Solution:

    • Move the Primer: Design a new primer targeting a less structured region (check secondary structure prediction tools like mfold).

    • Annealing Protocol: Do not just anneal at one temp. Heat RNA and primer to 65°C for 5 min (to melt structures), then slow cool to room temperature over 20 minutes. This allows the primer to compete with internal base pairing.

Q: My positive control works, but my modified RNA sample shows nothing. A: Check for RT inhibitors left over from RNA extraction.

  • Mechanism: Modified RNAs are often extracted from complex biological matrices. Residual phenol, ethanol, or high salt can inhibit RT activity completely.

  • Validation: Spike your positive control RNA into your experimental RNA sample. If the control signal disappears, you have an inhibitor. Perform a LiCl precipitation or cleanup column.

Category B: The "Brick Wall" (Premature Stops)

Q: I am trying to map the 5' end, but the RT stops at the same internal position every time. How do I bypass this? A: You are likely hitting a "hard stop" modification (like m1A or m3C) or a stable G-quadruplex.

  • The Fix (Thermodynamics): Standard RTs (M-MLV) operate at 37-42°C. Strong secondary structures are stable here.

  • Protocol Adjustment: Switch to a thermostable RT (e.g., SuperScript IV or TGIRT-III).

    • Add Betaine (1M) or DMSO (5%) to destabilize GC-rich structures.

    • Run the extension at 55°C - 60°C .

    • Note: If the stop persists at 60°C, it is likely a chemical modification (e.g., m1A) blocking the Watson-Crick face, not just a structure.

Q: I see a "ladder" of stops instead of a clean band. Is this degradation? A: Distinguish between "stuttering" and degradation.

  • Degradation: A smear that runs the length of the lane.

  • Stuttering: Distinct bands at every base or every few bases. This is caused by processivity failure .

  • Solution: Increase dNTP concentration. Low dNTPs (used for sequencing) reduce processivity.[2] For 5' mapping, ensure dNTPs are at 0.5 mM to 1 mM final concentration.

Category C: Modification Detection (The "Low dNTP" Assay)

Q: I am trying to detect 2'-O-methylation (Nm) using the low-dNTP method, but I don't see a stop. A: Your dNTP concentration might still be too high, or the enzyme is too processive.

  • Mechanism: 2'-O-methylation hinders the RT's translocation.[3] At high dNTP concentrations, the enzyme kinetics (

    
    ) overcome this hindrance (read-through). At low concentrations (below 
    
    
    
    ), the enzyme stalls.
  • Protocol Tuning:

    • High dNTP Control: 1 mM (Should read through).

    • Low dNTP Experimental: Titrate 0.004 mM to 0.04 mM .

    • Interpretation: A band that appears only in the Low dNTP lane (and disappears in High) is a confirmed 2'-O-Me site.

Deep Dive: The Low dNTP Assay for 2'-O-Methylation

This is the gold standard for validating 2'-O-Me sites without mass spec.

Experimental Design Table
ComponentHigh dNTP (Control)Low dNTP (Test)Purpose
dNTP Conc. 1.0 mM0.004 - 0.01 mMHigh: Forces read-through.Low: Induces pausing at 2'-O-Me.
MgCl₂ 1.5 - 3.0 mM1.5 - 3.0 mMEssential cofactor.
RT Enzyme M-MLV / SSIIIM-MLV / SSIIIUse standard processivity enzymes.
Expected Result Full-length productTruncated product at Mod+1Differential signal confirms modification.
Mechanism of Action Diagram

LowdNTPMechanism cluster_0 High dNTP (1mM) cluster_1 Low dNTP (0.004mM) RT_High RT Enzyme (High Velocity) Mod_High 2'-O-Me Site RT_High->Mod_High Encounters Mod Result_High Read-Through (Full Length cDNA) Mod_High->Result_High Overcomes Barrier RT_Low RT Enzyme (Starved) Mod_Low 2'-O-Me Site RT_Low->Mod_Low Encounters Mod Result_Low Transcription STOP (Truncated cDNA) Mod_Low->Result_Low Stalls/Terminates

Figure 2: Kinetic basis of the Low dNTP assay. High substrate concentration allows the enzyme to bypass the steric hindrance of the methyl group.

Validated Protocol: High-Resolution Primer Extension

Scope: Optimized for difficult/modified RNA templates (e.g., tRNA, rRNA).

Reagents:
  • RNA: 1–5 µg total RNA (or 100 ng purified RNA).

  • Primer: 5'-end labeled ( usually

    
    P or IRDye).
    
  • Enzyme: SuperScript IV (Thermo) or TGIRT (InGex).

Step-by-Step Workflow:
  • Annealing (The "Hybridization" Phase):

    • Mix: RNA + 1 pmol Labeled Primer + 1 µL 10 mM dNTPs (for mapping) or Low dNTP mix (for detection).

    • Incubate: 65°C for 5 min .

    • CRITICAL: Transfer immediately to ice for 1 min (Snap cool) OR slow cool to 50°C if structure is extremely stable.

  • Extension (The "Synthesis" Phase):

    • Add Pre-warmed RT Buffer (containing DTT, MgCl₂, RNaseOUT).

    • Add 200U Reverse Transcriptase.

    • Incubate: 50°C–55°C for 30–60 min . (Higher temp reduces structural stops).[4]

  • Cleanup (The "Hydrolysis" Phase):

    • Why? RNA bound to cDNA ruins gel resolution.

    • Add 1 µL 4M NaOH .

    • Incubate: 95°C for 3 min (Alkaline hydrolysis of RNA).

    • Neutralize: Add equal molar HCl or acidic loading dye.

  • Analysis:

    • Run on 8–10% Denaturing Urea-PAGE.

    • Always run a sequencing ladder (A/G/C/T) alongside to map the exact nucleotide position.

References

  • Motorin, Y., et al. (2007). "Identification of modified residues in RNAs by reverse transcription-based methods." Methods in Enzymology, 425, 21-53. Link

  • Maden, B. E. (2001). "Mapping 2'-O-methyl groups in ribosomal RNA." Methods, 25(3), 374-382. Link

  • Hurst, T. E., et al. (2018). "A simple and robust method for the detection of 2'-O-methylation in RNA." Methods, 156, 43-49. Link

  • Thermo Fisher Scientific. "SuperScript™ IV Reverse Transcriptase Protocol." Link

  • Kietrys, A. M., et al. (2017). "Reveal the hidden RNA code—sequencing of RNA modifications." Current Opinion in Structural Biology, 44, 114-123. Link

Sources

Technical Support Center: RNA Immunoprecipitation (RIP) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Non-Specific Binding in RNA Immunoprecipitation (RIP) Audience: Senior Researchers, Molecular Biologists, and Drug Discovery Scientists Version: 2.4 (Current as of 2026)

The Core Challenge: Signal-to-Noise in RNP Capture

RNA Immunoprecipitation (RIP) is thermodynamically distinct from standard protein IP. You are not just capturing a protein; you are capturing a dynamic Ribonucleoprotein (RNP) complex where the RNA component is highly charged ("sticky") and prone to electrostatic adhesion to beads and plastics.

The Golden Rule of RIP: Specificity is not achieved by capturing more; it is achieved by washing away everything else without disrupting the target.

This guide deconstructs the RIP workflow into modular optimization zones to systematically eliminate non-specific binding (NSB).

Module A: The Solid Phase (Bead Chemistry & Blocking)

The choice of matrix and how you "passivate" its surface is the first line of defense against background.

Bead Selection: Magnetic vs. Agarose

Recommendation: Use Magnetic Beads (e.g., Dynabeads) over Sepharose/Agarose.

  • Why? Porous agarose beads trap contaminants in their sponge-like structure. Magnetic beads have a smooth, non-porous surface, significantly reducing physical entrapment of non-target RNA.

The Blocking Strategy

Blocking neutralizes the charged surface of the beads. The choice of blocking agent depends entirely on your downstream application.

Blocking AgentMechanismBest ForCRITICAL WARNING
BSA (1-3%) Protein passivationGeneral RIP-qPCR / RIP-SeqUse RNase-free BSA.
Yeast tRNA RNA competitionRIP-qPCR onlyDO NOT USE for RIP-Seq. The tRNA will dominate your library, wasting 90%+ of your sequencing reads.
Glycogen Inert surface coatingRIP-Seq The gold standard for sequencing workflows. It blocks surfaces without introducing biological noise.
Salmon Sperm DNA DNA competitionChromatin-associated RNPsEnsure it is sheared and denatured.
Protocol: The "Direct" Method for Lower Background

Pre-conjugating the antibody to the beads (Direct Method) is superior to adding antibody to the lysate (Indirect Method) for reducing background.

  • Wash Beads: 2x in Lysis Buffer.

  • Bind Antibody: Incubate beads + Antibody in PBS/Tween for 30 mins.

  • Wash Away Unbound Ab: Crucial Step. Wash 3x to remove any antibody that isn't physically coupled to a bead. This prevents "free" antibodies from binding non-specifically in the lysate.

  • Block: Incubate antibody-bead complex with Blocking Buffer (e.g., PBS + 0.1% BSA + Glycogen) for 30 mins at 4°C.

Module B: The Liquid Phase (Buffer Stringency)

The chemical environment determines whether off-target molecules stay bound. You must balance Ionic Strength (Salt) and Solubilization (Detergent).

Buffer Optimization Table
ComponentStandard ConcentrationHigh Stringency (To reduce NSB)Mechanism of Action
NaCl 150 mM300 - 500 mMDisrupts electrostatic interactions (the primary cause of RNA stickiness).
NP-40 / Triton 0.5%1.0%Non-ionic detergents.[1] Solubilizes membranes and reduces hydrophobic NSB.
SDS 0%0.1%Ionic detergent. Extremely harsh. Use only if crosslinking (CLIP) or if the RNP is very stable.
Urea 0 M2 M (Wash only)Denaturant. Use only in wash steps for very high-background targets (e.g., chromatin binders).

Expert Insight: If you observe high background, increase the salt concentration in your Wash Buffer to 350mM NaCl. Most specific RNP complexes can withstand this, but non-specific electrostatic bonds will break.

Module C: The "Pre-Clearing" Step (Mandatory)[2]

Never add lysate directly to your specific antibody-bead complex. You must filter out the "sticky" proteome first.

Protocol:

  • Take your clarified lysate.[2][3]

  • Add 20-50 µL of blocked beads (same type as IP, but without antibody or with pre-immune IgG).

  • Incubate for 30-60 minutes at 4°C with rotation.

  • Magnetically separate and keep the supernatant . Discard the beads.

  • Result: The supernatant is now "Pre-Cleared Lysate" and ready for the actual IP.

Troubleshooting Decision Tree

The following diagram illustrates the logical workflow for diagnosing and fixing high background issues.

RIP_Troubleshooting Start High Background / NSB Detected Check_Control Check IgG Control Signal Start->Check_Control IgG_High IgG Control Signal is High Check_Control->IgG_High Yes IgG_Low IgG Control Signal is Low (But Target Signal is also Low) Check_Control->IgG_Low No Step_PreClear Did you Pre-Clear Lysate? IgG_High->Step_PreClear Step_Input Check Input Quality IgG_Low->Step_Input Action_PreClear Implement 1hr Pre-Clear with Null Beads Step_PreClear->Action_PreClear No Step_Block Check Bead Blocking Step_PreClear->Step_Block Yes Step_Wash Check Wash Stringency Action_Salt Increase Wash NaCl to 350-500mM Step_Wash->Action_Salt Standard (150mM) Step_Block->Step_Wash Sufficient Action_Block Add Glycogen/BSA to Bead Prep Step_Block->Action_Block Not Sufficient Action_RNase Add RNase Inhibitors Check Lysate Integrity Step_Input->Action_RNase

Figure 1: Logic flow for diagnosing non-specific binding (NSB) in RIP experiments. Follow the path based on your IgG control data.

Frequently Asked Questions (FAQ)

Q1: Can I use yeast tRNA to block my beads if I am doing RIP-Seq? A: Absolutely not. Yeast tRNA is a biological contaminant. If you sequence your output, a massive proportion of your reads will map to yeast tRNA, reducing the depth of your target library. For RIP-Seq, use Glycogen (0.1 mg/mL) or pure, molecular biology-grade BSA.

Q2: My IgG control has a Ct value of 25, and my Target IP is 23. Is this valid? A: This is a weak enrichment (only 4-fold, as


). A robust RIP typically shows a 

(approx. 32-fold enrichment) between IgG and Target.
  • Fix: Your background is too high. Increase wash salt to 350mM and ensure you are pre-clearing the lysate.

Q3: Should I crosslink (Formaldehyde) my cells before RIP? A: Only if necessary.

  • Native RIP: Best for high-affinity, direct RNA-protein interactions. Lower background.[4][5]

  • Crosslinked RIP (fRIP/CLIP): Required for weak or transient interactions. However, crosslinking covalently binds everything in close proximity, significantly increasing non-specific background. If you crosslink, you must use stringent washes (e.g., containing SDS or Urea) to strip away non-covalent contaminants.

Q4: How do I normalize my data? A: You must calculate enrichment relative to Input (Total RNA).



Always present data as "Fold Enrichment over IgG" to validate specificity.

References

  • Abcam. RNA Immunoprecipitation (RIP) Protocol. Retrieved from

  • Cell Signaling Technology. RIP-Chip/Seq Protocol and Troubleshooting. Retrieved from

  • Thermo Fisher Scientific. Dynabeads™ Protein A/G Immunoprecipitation Optimization. Retrieved from

  • Peritz, T., et al. (2006).Immunoprecipitation of mRNA-protein complexes. Nature Protocols. (Specific guidance on salt stringency and bead blocking).
  • Van Nostrand, E.L., et al. (2016).Robust, Cost-Effective Profiling of RNA Binding Protein Targets with Single-end Enhanced Crosslinking and Immunoprecipitation (seCLIP). Methods in Molecular Biology. (Source for Glycogen vs tRNA blocking in sequencing).

Sources

Technical Support Center: Minimizing RNA Degradation During 2'-O-Methylinosine (Im) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Im" Paradox

Analyzing 2'-O-methylinosine (Im) presents a unique "stability paradox" that often confuses researchers. While the 2'-O-methyl group stabilizes the RNA backbone against hydrolysis, it simultaneously inhibits the activity of standard nucleases (like Nuclease P1), leading to incomplete digestion. Conversely, the Inosine base itself contains a labile N-glycosidic bond that is susceptible to acid hydrolysis (depurination).

The Challenge: You must digest the RNA aggressively enough to release the 2'-O-methylated nucleoside, but gently enough to prevent the Inosine base from falling off the sugar.

This guide provides a self-validating workflow to navigate this narrow window of success.

Module 1: Enzymatic Digestion (The "Goldilocks" Zone)

The most common cause of "missing" Im signal is not degradation, but incomplete digestion . Standard protocols using only Nuclease P1 (NP1) often fail to cleave the phosphodiester bond adjacent to 2'-O-methyl groups due to steric hindrance.

Optimized One-Pot Digestion Protocol

Replaces standard acidic NP1 protocols to protect the acid-labile Inosine base.

Reagents:

  • Benzonase: Endonuclease for initial fragmentation.

  • Snake Venom Phosphodiesterase (SVP / PDE1): Critical.[1] Unlike NP1, SVP aggressively cleaves 2'-O-methylated linkages.

  • Calf Intestine Alkaline Phosphatase (CIAP): Removes terminal phosphates.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM MgCl₂. Note: Avoid acidic buffers.

  • Antioxidant: 0.1 mM Desferrioxamine (prevents oxidative damage to nucleobases during heating).

Step-by-Step Workflow:

  • Denaturation: Heat 1-5 µg RNA in 10 µL water at 95°C for 3 min , then snap cool on ice. (Unfolds secondary structures that resist digestion).

  • Master Mix Addition: Add 10 µL of digestion buffer containing:

    • Benzonase (20 U)

    • Phosphodiesterase I (SVP) (0.05 U)

    • CIAP (1 U)

    • Desferrioxamine (Final 0.1 mM)

  • Incubation: Incubate at 37°C for 2-4 hours .

    • Validation Step: Do not exceed 4 hours. Prolonged incubation increases the risk of spontaneous hydrolysis or deaminase contamination.

  • Filtration: Centrifuge through a 10 kDa MWCO filter (pre-washed) to remove enzymes.

  • Injection: Analyze immediately or store at -80°C.

Mechanism of Failure: The Digestion/Degradation Cycle

The following diagram illustrates why standard protocols fail and how the optimized protocol succeeds.

DigestionLogic cluster_fail Standard Protocol Failure Mode cluster_success Optimized Protocol Success Mode node_rna 2'-O-Me RNA Sample node_np1 Digestion with Nuclease P1 (pH 5.0) node_rna->node_np1 node_block Steric Hindrance (2'-O-Me blocks NP1) node_np1->node_block Incomplete Cleavage node_acid Acid Hydrolysis (Depurination of Inosine) node_np1->node_acid Low pH Buffer node_result_fail Result: Low Im Signal (Incomplete Digestion + Base Loss) node_block->node_result_fail node_acid->node_result_fail node_rna_opt 2'-O-Me RNA Sample node_svp Digestion with PDE1 + Benzonase (pH 8.0) node_rna_opt->node_svp node_release Full Nucleoside Release node_svp->node_release PDE1 cleaves 2'-O-Me bonds node_stable Inosine Stability Preserved (Alkaline pH) node_svp->node_stable No Acid Stress node_result_pass Result: Accurate Im Quantification node_release->node_result_pass node_stable->node_result_pass

Figure 1: Comparison of standard Nuclease P1 digestion versus the optimized PDE1/Benzonase workflow. The optimized path avoids acid hydrolysis while ensuring complete release of modified nucleosides.

Module 2: LC-MS/MS Analysis (Minimizing On-Column Degradation)

Once digested, the free this compound is vulnerable to the acidic conditions of the LC mobile phase.

Critical Parameter: The N-Glycosidic Bond

Inosine has a weaker N-glycosidic bond than Adenosine or Guanosine. High column temperatures combined with Formic Acid (0.1%) can cause the base (Hypoxanthine) to detach from the sugar, destroying the Im molecule before it hits the detector.

LC-MS Configuration Table:

ParameterStandard SettingOptimized for Im Reasoning
Column Temp 40°C - 60°C25°C - 30°C High heat accelerates acid-catalyzed depurination of Inosine.
Mobile Phase A 0.1% Formic Acid0.01% Formic Acid or 10mM Ammonium Acetate (pH 5.3) Reduces proton concentration to protect the glycosidic bond.
Injection Vol 10-20 µL2-5 µL Minimizes matrix effects and solvent shock to the column head.
Autosampler 4°C4°C Mandatory. Spontaneous hydrolysis occurs at RT.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a high Inosine (I) signal but no this compound (Im). Is my RNA degraded?

Diagnosis: Likely Incomplete Digestion or Source Contamination .

  • Scenario A (Incomplete Digestion): If you used Nuclease P1 alone, the enzyme likely stopped before the 2'-O-methyl site. The Im is trapped in a dinucleotide (e.g., N-p-Im) which has a different mass and won't appear in your MRM transition for Im.

    • Fix: Switch to the Snake Venom Phosphodiesterase (PDE1) protocol described in Module 1.

  • Scenario B (Source Contamination): Inosine is naturally abundant in tRNA. If you are analyzing mRNA, verify your purification stringency (e.g., poly-A selection). rRNA/tRNA contamination will swamp your signal with "normal" Inosine.

Q2: My Im peak is broad or splitting.

Diagnosis: Isomer Separation or pH Mismatch .

  • This compound can sometimes co-elute with other methylated purines.

  • Fix: Use a high-strength silica C18 column (e.g., Waters HSS T3) which is designed to retain polar nucleosides better than standard C18. Slow down the gradient at the elution time of Im.

Q3: How do I distinguish "biological" Inosine from "degradation" Inosine?

Diagnosis: This is the Deamination Artifact .

  • Adenosine converts to Inosine via deamination (A -> I). This can happen chemically if the sample is exposed to nitrosating agents or high heat/acid.

  • Self-Validating Check: Monitor the Adenosine to Inosine ratio . If you see a sudden spike in Inosine across all samples (including controls) concomitant with a drop in Adenosine, it is likely chemical deamination during prep. Biological editing is usually site-specific and lower abundance.

Q4: Can I use RiboMethSeq instead of LC-MS?

Answer: Yes, but with caveats. RiboMethSeq detects 2'-O-methylation by exploiting the resistance of the bond to alkaline hydrolysis.

  • Pros: Gives sequence location.[2]

  • Cons: It is indirect. It infers the modification based on a "negative gap" in the sequencing read. LC-MS/MS is the only way to physically quantify the mass of the molecule to prove it is Im and not another modification with similar resistance.

Troubleshooting Decision Tree

Use this logic flow to diagnose low recovery or inconsistent data.

Troubleshooting start Problem: Low or Variable This compound (Im) Signal check_enzymes Check Digestion Enzymes: Did you use PDE1/SVP? start->check_enzymes use_np1 Used Nuclease P1 only check_enzymes->use_np1 No use_pde Used PDE1 + Benzonase check_enzymes->use_pde Yes sol_digest Solution: Switch to PDE1. NP1 cannot cleave 2'-O-Me bonds. use_np1->sol_digest check_ph Check Mobile Phase pH: Is Formic Acid > 0.1%? use_pde->check_ph high_acid Yes (High Acid) check_ph->high_acid Yes low_acid No (Ammonium Acetate/Low Acid) check_ph->low_acid No sol_depurination Solution: Reduce Acid. Inosine depurinates at low pH. high_acid->sol_depurination check_temp Check Column Temp: Is it > 40°C? low_acid->check_temp high_temp Yes (>40°C) check_temp->high_temp Yes ok_temp No (<30°C) check_temp->ok_temp No sol_temp Solution: Lower Temp to 25-30°C. Heat accelerates base loss. high_temp->sol_temp check_rin Check RNA Quality (RIN): Is RNA degraded before digestion? ok_temp->check_rin sol_rin Solution: Optimize Extraction (Cold chain, RNase Inhibitors) check_rin->sol_rin Low RIN

Figure 2: Diagnostic decision tree for identifying the root cause of Im signal loss.

References

  • Crain, P. F. (1990).[3] "Preparation and enzymatic hydrolysis of RNA and DNA for mass spectrometry." Methods in Enzymology, 193, 782-790. Link

  • Su, D., et al. (2014). "Modifications in an Emergency: The Role of N1-Methyladenosine in Stress Response." (Context on LC-MS of modified nucleosides). Cell, 157(5). Link

  • Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope labeling." Chemical Communications, 50, 3516-3518. (Describes the "One-Pot" alkaline digestion method). Link

  • Thüring, K., et al. (2017). "RiboMethSeq: Detection of 2'-O-methylation in RNA." Methods, 156, 16-24. Link

  • Cai, W. M., et al. (2015). "Quantitative analysis of modified nucleosides in tRNA by LC-MS/MS." Bioanalysis, 7(12). (Discusses acid lability of Inosine). Link

Sources

Validation & Comparative

Comparative Analysis of 2'-O-Methylinosine (Im) Detection Techniques

[1][2][3][4]

Executive Summary

2'-O-methylinosine (Im) represents a complex "hybrid" RNA modification involving two distinct chemical alterations: the deamination of adenosine to inosine (A-to-I editing) and the methylation of the ribose 2'-hydroxyl group (2'-O-Me).[1][2] While Inosine alters codon pairing (mimicking Guanosine) and 2'-O-methylation confers hydrolytic stability and immune evasion, their simultaneous presence creates a unique bioanalytical challenge.[1]

This guide provides a technical comparison of the three primary methodologies for detecting Im: LC-MS/MS (the quantitative gold standard), RiboMeth-Seq (for sequence mapping), and Nanopore Direct RNA Sequencing (the emerging single-molecule frontier).[1]

The Bioanalytical Challenge: Resolving the "Im" Signature

Detecting Im requires resolving two orthogonal chemical signatures simultaneously. Standard methods often fail because they detect only one aspect:[1]

  • Reverse Transcription (RT) Silence: Inosine base-pairs with Cytosine, causing RT enzymes to read it as Guanosine (A-to-G mismatch).[1] It does not typically cause RT arrest.[1]

  • Ribose Protection: The 2'-O-methyl group blocks nucleophilic attack, making the backbone resistant to alkaline hydrolysis and specific endonucleases.[1]

The "Im" Fingerprint:

  • Mass Spectrometry: Unique mass shift (+14.01 Da over Inosine).[1]

  • Sequencing (Short Read): Coincidence of an A>G mismatch (Inosine) AND hydrolysis protection (2'-O-Me) at the same coordinate.

Quantitative Gold Standard: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of absolute quantification of Im abundance.[1] It validates the existence of the moiety but loses sequence context.

Mechanism of Action

RNA is enzymatically digested into single nucleosides. These are separated by hydrophobicity (Reverse Phase LC) and ionized.[1] The Triple Quadrupole (QqQ) mass spectrometer filters for the specific parent ion (Im) and its fragmentation product (base ion), creating a highly specific "transition."

Experimental Protocol (Optimized for Im)
  • RNA Isolation: Purify RNA (tRNA or mRNA) using poly-T capture or size exclusion.[1] Critical: Remove DNA contaminants completely.[1]

  • Hydrolysis:

    • Incubate 1-5 µg RNA with Nuclease P1 (2 U) and Snail Juice (Acid Phosphatase) or Bacterial Alkaline Phosphatase.[1]

    • Buffer: Ammonium Acetate (pH 5.3).[1]

    • Time: 37°C for 2-4 hours.

  • Filtration: Pass through a 10 kDa MWCO filter to remove enzymes.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1]

    • MRM Transitions: Monitor m/z 283.1

      
       137.1 (Im parent ion to Hypoxanthine base).[1]
      
Workflow Visualization

LCMS_Workflowcluster_0Sample Prepcluster_1AnalysisRNAPurified RNADigestEnzymatic Digestion(Nuclease P1 + BAP)RNA->Digest HydrolysisNucleosidesSingle NucleosidesDigest->NucleosidesLCRP-HPLCSeparationNucleosides->LC InjectionESIESI IonizationLC->ESIQqQQqQ MS/MS(MRM Mode)ESI->QqQ m/z 283.1 -> 137.1captionFigure 1: LC-MS/MS workflow for absolute quantification of this compound via nucleoside digestion.

Sequence-Resolved Mapping: RiboMeth-Seq (Modified)

Standard RiboMeth-Seq detects 2'-O-methylation via alkaline hydrolysis resistance.[1] To detect Im , the pipeline must be modified to simultaneously call A-to-G mismatches (indicating Inosine) at the protected sites.

Mechanism of Action

The 2'-O-methyl group prevents the formation of the 2',3'-cyclic phosphate intermediate required for alkaline hydrolysis. Consequently, methylated positions are under-represented at read endings (3' or 5') in a sequencing library prepared from hydrolyzed RNA.[1]

Experimental Protocol
  • Alkaline Hydrolysis:

    • Mix 50 ng - 1 µg RNA with Bicarbonate buffer (pH 9.2).[1]

    • Heat at 95°C for 10-15 min (titrate to achieve mean fragment size ~30-50 nt).

  • End Repair & Ligation:

    • Dephosphorylate 3' ends (T4 PNK).[1]

    • Ligate sequencing adapters (e.g., NEBNext Small RNA kit).[1]

  • Library Amp & Sequencing:

    • PCR amplify.[1]

    • Sequence (Illumina, SE50 or PE150).[1]

  • Bioinformatics (The Im Filter):

    • Map reads to the genomic reference (Adenosine at target site).

    • Step A (Methylation): Calculate "Score C" or "RMS Score." High score = Protection = 2'-O-Me.[1]

    • Step B (Editing): Analyze mismatch frequency at the protected site. If >90% reads show 'G' instead of 'A', the site is Im .

Workflow Visualization

RiboMeth_Workflowcluster_analysisDual-Signal AnalysisRNARNA Sample(Contains Im)HydrolysisAlkaline Hydrolysis(pH 9.2, 95°C)RNA->Hydrolysis 2'-O-Me blocks cleavageLibraryLibrary Prep(Adapter Ligation)Hydrolysis->LibrarySequencingNGS SequencingLibrary->SequencingProtectionSignal 1: Protection Score(Low cleavage at site)Sequencing->ProtectionMismatchSignal 2: A>G Mismatch(RT reads I as G)Sequencing->MismatchResultIdentification:This compound (Im)Protection->ResultMismatch->Result Co-occurrencecaptionFigure 2: RiboMeth-Seq logic for Im detection: Coincidence of hydrolysis protection and A>G mismatch.

Emerging Frontier: Nanopore Direct RNA Sequencing

Oxford Nanopore Technologies (ONT) offers the only method to detect Im on a single native RNA molecule without chemical conversion or PCR amplification.

Mechanism of Action

As the RNA strand passes through the nanopore, the ionic current is disrupted by the nucleobases.

  • Inosine creates a current signal distinct from Adenosine (similar to Guanosine but distinguishable).[1][3]

  • 2'-O-methylation adds bulk to the ribose, causing a specific current shift or "dwell time" alteration.[1]

  • Im generates a composite signal distinct from A, G, I, or Am.[1]

Pros & Cons
  • Pros: Phasing (can tell if two modifications exist on the same molecule), no PCR bias, direct detection.[1]

  • Cons: Requires high-quality native RNA (no fragmentation); base-calling models for Im specifically are still in development (requires training on synthetic controls).[1]

Comparative Performance Matrix

The following table contrasts the three methodologies based on sensitivity, resolution, and information output.

FeatureLC-MS/MSRiboMeth-Seq (Modified)Nanopore Direct RNA
Primary Output Absolute Quantification (molar ratio)Exact Position MappingSingle-Molecule Phasing
Detection Principle Mass-to-Charge Ratio (m/z)Hydrolysis Resistance + MismatchIonic Current Disruption
Input Requirement High (1-5 µg)Low (10-50 ng)High (500 ng - 1 µg)
Sequence Context None (Bulk average)High (Single nucleotide)High (Long reads)
Im Specificity High (Definitive mass)Inferred (Coincidence of signals)High (Distinct signal, needs training)
Throughput Low (One sample/run)High (Multiplexing possible)Medium
Key Limitation Loss of positional infoIndirect detection of InosineHigh error rate in raw reads
Recommendation
  • For Discovery: Use LC-MS/MS to confirm the presence of Im in your cell line or tissue.

  • For Mapping: Use RiboMeth-Seq to locate the specific genomic coordinates of the modification.

  • For Isoform Analysis: Use Nanopore to determine if Im co-occurs with other modifications (e.g., m6A) on the same transcript.[1]

References

  • Liu, H., et al. (2022). "Identification of Inosine and this compound Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis."[1] Analytical Chemistry.

  • Motorin, Y., & Marchand, V. (2018). "Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions."[1][4] Genes.

  • Birkedal, U., et al. (2015). "Profiling of Ribose Methylations in RNA by High-Throughput Sequencing."[1] Angewandte Chemie International Edition. [1]

  • Workman, R. E., et al. (2019). "Nanopore native RNA sequencing of a human poly(A) transcriptome."[1] Nature Methods.[1] [1]

  • Licht, K., et al. (2019). "Inosine induces ribosome stalling and affects translation elongation." Nucleic Acids Research.[1][5]

Comparative Guide: 2'-O-Methylinosine (Im) vs. 5-Methylcytosine (m5C) in RNA Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2'-O-methylinosine (Im) and 5-methylcytosine (m5C) , two distinct RNA modifications that enhance stability through fundamentally different mechanisms. While m5C acts as a "biological signal" that recruits reader proteins (e.g., YBX1) to prevent degradation, Im functions as "chemical armor," primarily regulating structural rigidity and preventing hydrolytic cleavage in tRNA loops.

This document is designed for researchers requiring mechanistic depth and validated protocols for detecting and differentiating these modifications.

Part 1: Mechanistic Foundations[1]

The Chemistry of Stability

The core distinction lies in the location of the methylation: Base (m5C) vs. Ribose (Im).

Feature5-Methylcytosine (m5C)This compound (Im)
Modification Site C5 position of Cytosine base.2'-hydroxyl group of Ribose + Inosine base.
Primary Stability Mechanism Hydrophobic Stacking: Methyl group increases base-stacking interactions, increasing

(melting temperature).Reader Recruitment: Recruits YBX1/ALYREF to block exonuclease access.
Hydrophilic Blockade: Methylation of 2'-OH prevents nucleophilic attack (alkaline hydrolysis).Sugar Pucker: Locks ribose in C3'-endo form (A-type helix), rigidifying loops.
Enzymatic Writers NSUN2, DNMT2 (tRNA/mRNA).[1]ADAR (A-to-I) + FTSJ1/Fibrillarin (2'-O-Me).
Primary RNA Substrates mRNA (3' UTR, CDS), tRNA (Variable loop), rRNA.tRNA (Anticodon loop, Pos 34), rRNA.
Pathway Visualization: Stability Mechanisms

The following diagram illustrates the divergent pathways by which m5C and Im confer stability.

RNA_Stability_Pathways Substrate Target RNA m5C_Writer Writer: NSUN2 / DNMT2 Substrate->m5C_Writer ADAR Writer 1: ADAR (A-to-I Editing) Substrate->ADAR m5C_Mod Modification: m5C (Base Methylation) m5C_Writer->m5C_Mod Reader Reader: YBX1 / ALYREF m5C_Mod->Reader Recruitment Effect_m5C Outcome: Metabolic Stability (Exosome Blockade) Reader->Effect_m5C Im_Mod Modification: Im (Ribose Methylation) ADAR->Im_Mod Step 1 FTSJ1 Writer 2: FTSJ1 (2'-O-Methylation) FTSJ1->Im_Mod Step 2 Effect_Im Outcome: Chemical Stability (Hydrolysis Resistance) Im_Mod->Effect_Im Steric Hindrance C3'-endo Lock

Caption: Comparative stability pathways. m5C relies on protein readers for metabolic protection, while Im relies on intrinsic chemical resistance to hydrolysis.

Part 2: Biological Context & Functional Impact

5-Methylcytosine (m5C)[3][4][5][6]
  • mRNA Stability: m5C is enriched in the 3' UTR and coding sequences (CDS) of mRNA. The reader protein YBX1 recognizes m5C and recruits ELAVL1 (HuR) , stabilizing the transcript by preventing degradation by the CCR4-NOT deadenylase complex.

  • Therapeutic Relevance: Synthetic mRNA vaccines (e.g., COVID-19) often use modified cytosines (like m5C or pseudouridine) to evade innate immune sensors (TLR7/8) and extend half-life.

This compound (Im)[7]
  • tRNA "Hyper-Stability": Im is predominantly found at the "wobble" position (34) of tRNAs (e.g., tRNA-Val, tRNA-Pro). The Inosine base allows dynamic decoding (pairing with U, C, or A), while the 2'-O-methyl group provides the structural rigidity necessary to prevent the anticodon loop from collapsing or being cleaved by loop-targeting RNases (like Angiogenin).

  • Hydrolysis Resistance: The 2'-O-methyl group removes the 2'-hydroxyl proton.[2][3] Without this proton, the RNA cannot undergo 2',3'-cyclic phosphate formation, rendering the backbone immune to alkaline hydrolysis and many endonucleases.

Part 3: Experimental Protocols (Self-Validating)

Differentiation between m5C and Im is challenging because standard sequencing (RNA-seq) erases modification data. Bisulfite sequencing detects m5C but destroys Im information. RiboMethSeq detects 2'-O-Me but misses the base identity.

The Gold Standard: LC-MS/MS Nucleoside Quantification This protocol allows simultaneous detection and absolute quantification of both modifications in a single run.

Protocol: Quantitative LC-MS/MS for m5C and Im

Reagents:

  • Nuclease P1 (Sigma)

  • Snake Venom Phosphodiesterase (SVPD)

  • Alkaline Phosphatase (CIP)

  • Internal Standards:

    
    -labeled m5C and Inosine (Cambridge Isotope Labs).
    

Workflow:

  • RNA Isolation & Quality Control:

    • Isolate total RNA or purify tRNA/mRNA fractions using PAGE purification (critical for Im detection as it is tRNA-enriched).

    • Validation: Verify RNA integrity (RIN > 8.0) on Agilent Bioanalyzer.

  • Enzymatic Digestion (The "Nucleoside Cocktail"):

    • Dissolve 1 µg RNA in 20 µL H₂O.

    • Denature at 95°C for 5 min, snap cool on ice (exposes modifications).

    • Add Buffer A (10 mM NH₄OAc, pH 5.3) + 0.5 U Nuclease P1 . Incubate 42°C, 2 hrs. (Breaks RNA into nucleotides).

    • Add Buffer B (100 mM NH₄HCO₃, pH 8.0) + 0.05 U SVPD . Incubate 37°C, 2 hrs. (Ensures complete phosphodiester cleavage).

    • Add 1 U CIP . Incubate 37°C, 1 hr. (Removes phosphates to yield nucleosides).

    • Self-Validation Step: Spike in

      
      -Guanosine before digestion. If recovery is <90%, digestion was incomplete.
      
  • LC-MS/MS Acquisition:

    • Column: Poroshell 120 SB-C18 (2.1 x 100 mm).

    • Mobile Phase: A: 0.1% Formic acid in H₂O; B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 0-5 min (0% B), 5-15 min (0-15% B). Slow gradient is required to separate Inosine (I) from this compound (Im).

    • Mass Transitions (MRM):

      • m5C: 258.1

        
         126.1
        
      • Inosine (I): 269.1

        
         137.1
        
      • 2'-O-Me-Inosine (Im): 283.1

        
         137.1 (Note: +14 Da shift from Inosine due to methyl group).
        
Workflow Visualization

LCMS_Protocol Sample Purified RNA (tRNA or mRNA) Digestion Enzymatic Digestion (P1 + SVPD + CIP) Sample->Digestion + Internal Stds Filtration Filter (10kDa MWCO) Remove Enzymes Digestion->Filtration LC UHPLC Separation (C18 Column) Filtration->LC MS Triple Quad MS (MRM Mode) Detect m/z Transitions LC->MS Data Quantification vs Isotope Standards MS->Data

Caption: LC-MS/MS workflow for simultaneous quantification of m5C and Im. Filtration is critical to prevent enzyme fouling of the MS source.

Part 4: Comparative Data Analysis

The following table summarizes the stability metrics derived from biophysical assays (Thermal Melting) and biological assays (Half-life).

ParameterUnmodified RNAm5C ModifiedIm Modified (2'-O-Me-I)
Thermal Stability (

)
Baseline+2°C to +5°C (per modification)+1.5°C to +3°C (per modification)
Alkaline Hydrolysis (

)
~10 mins (pH 9.0)~10 mins (No protection)>200 mins (Steric protection)
Serum Stability (Nucleases) Low (<1 hr)High (>5 hrs) via Protein ShieldingHigh (>5 hrs) via Steric Blockade
Detection Method Standard SeqBisulfite-Seq / NanoporeLC-MS/MS / RiboMethSeq

Key Insight: m5C stabilizes RNA primarily through interaction (base stacking and protein binding), whereas Im stabilizes RNA through intrinsic chemical resistance (blocking the 2'-OH nucleophile).

Part 5: References

  • Yang, X., et al. (2019). "5-methylcytosine promotes mRNA export - NSUN2 as the methyltransferase and ALYREF as an m5C reader." Cell Research. Link

  • Chen, X., et al. (2021). "YBX1 recognizes m5C to regulate mRNA stability in bladder cancer." Nature Communications. Link

  • Ayadi, L., et al. (2019). "2'-O-methylation of RNA: A key player in RNA stability and function." Wiley Interdisciplinary Reviews: RNA. Link

  • Guy, M.P., et al. (2014). "Identification of the TRM7 methyltransferase required for tRNA anticodon loop modifications." RNA.[1][4][5][6][7][8][9][10][11][12][13] Link

  • Motorin, Y. & Helm, M. (2022). "RNA Nucleotide Modifications in Detection and Quantification: LC-MS/MS Approaches." Methods in Molecular Biology. Link

Sources

The Balanced Shield: Advantages of 2'-O-Methylation in Oligonucleotide Therapeutics

[1]

Executive Summary

In the precise engineering of antisense oligonucleotides (ASOs), siRNAs, and mRNA therapeutics, the choice of ribose modification dictates the molecule's fate.[1][2] While Locked Nucleic Acids (LNA) offer extreme binding affinity and 2'-Methoxyethyl (2'-MOE) provides superior nuclease resistance, 2'-O-methylation (2'-O-Me) remains the industry standard for a critical reason: it occupies the "Goldilocks Zone" of therapeutic design.

This guide objectively analyzes 2'-O-Me against its primary competitors (2'-F, LNA, 2'-MOE), demonstrating why it is the superior choice for minimizing immunogenicity and balancing binding affinity with safety.

The Chemical Landscape: Defining the Contenders

To understand the specific advantages of 2'-O-Me, we must first establish the baseline characteristics of the modifications used in modern drug development.

ModificationChemical NaturePrimary "Superpower"Primary Drawback
2'-O-Methyl (2'-O-Me) Methyl group added to 2'-OHImmunosilencing (TLR evasion) Moderate nuclease resistance compared to MOE/LNA.
2'-Fluoro (2'-F) Fluorine replaces 2'-OHHigh binding affinity; small size.[3]Immunostimulatory potential ; hydrolytic instability.
Locked Nucleic Acid (LNA) Methylene bridge (2'-O to 4'-C)Extreme binding affinity (

+4-8°C).
Hepatotoxicity ; off-target binding due to high affinity.
2'-Methoxyethyl (2'-MOE) Methoxyethyl group at 2'-OHMaximal nuclease stability.[4][2][3][5]Steric bulk ; can hinder enzymatic interactions (e.g., RISC loading).

Core Advantage: Immunogenicity and TLR Evasion

The most distinct advantage of 2'-O-Me over 2'-F and unmodified RNA is its ability to act as a "self" marker, effectively blinding the innate immune system to the therapeutic payload.

The Mechanism of Evasion

Exogenous RNAs are detected by Toll-like Receptors (TLR7 and TLR8) in the endosome, triggering interferon (IFN) responses that cause flu-like symptoms and rapid drug clearance.

  • 2'-F and Unmodified RNA: Act as agonists, activating TLR7/8.

  • 2'-O-Me: Acts as a TLR7 antagonist .[6][7][8] It binds to the receptor with high affinity but prevents the conformational change required for downstream signaling.

Experimental Insight: A single 2'-O-Me substitution in a specific position (e.g., guanosine residues) can be sufficient to abolish TLR7 stimulation, a property not shared by 2'-F or LNA.

Visualization: The TLR7/8 Signaling Blockade

TLR_Pathwaycluster_endosomeEndosomal CompartmentTLR7TLR7 ReceptorMyD88MyD88 AdapterTLR7->MyD88 Signal TransductionRNA_UnmodUnmodified/2'-F RNA(Agonist)RNA_Unmod->TLR7 ActivatesRNA_2OMe2'-O-Me RNA(Antagonist)RNA_2OMe->TLR7 Binds & BlocksSilenceImmune Silence(Therapeutic Safety)RNA_2OMe->Silence ResultNFkBNF-κB / IRF7MyD88->NFkBCytokinesInterferon-α / IL-6(Inflammation)NFkB->Cytokines Gene Expression

Caption: 2'-O-Me RNA acts as a competitive antagonist, binding TLR7 without triggering the MyD88 cascade, unlike 2'-F or unmodified RNA.

Binding Affinity: The Safety of "Moderate" Strength

In drug design, higher affinity is not always better. LNA offers the highest affinity (

hepatotoxicity

2'-O-Me increases thermal melting temperature (

0.9°C to 1.3°C per modification
  • Specificity: It allows the oligonucleotide to discriminate between the perfect target and a mismatch. LNA is often too "sticky," binding permanently to RNAs with 1-2 mismatches.

  • Reduced Toxicity: High-affinity modifications like LNA and cEt are strongly correlated with hepatotoxicity (elevated ALT/AST levels) in mice. 2'-O-Me is widely recognized as having a benign safety profile.

Comparative Data: Thermal Stability ( )[2][5]
Modification

per residue (vs RNA)
Specificity RiskHepatotoxicity Risk
2'-O-Me +0.9°C to +1.3°C Low Low
2'-MOE+0.9°C to +1.7°CLowLow/Moderate
2'-F+1.8°C to +2.5°CModerateModerate
LNA+4.0°C to +8.0°CHigh (Off-target binding)High

Experimental Protocol: Validating Nuclease Stability

To verify the stability advantage of 2'-O-Me over unmodified RNA (and compare it to 2'-F), researchers should utilize a serum stability assay. This protocol is self-validating via the inclusion of time-zero (

Protocol: Serum Stability Assay

Objective: Quantify the half-life (

Materials:

  • Oligonucleotides (10 µM stock): Unmodified, 2'-O-Me modified, and 2'-F modified.

  • Human Serum (AB male, pooled).

  • 20% Polyacrylamide Gel (PAGE) with 7M Urea.

  • SYBR Gold Nucleic Acid Stain.

Workflow:

  • Preparation: Aliquot 90 µL of human serum into 1.5 mL tubes. Pre-incubate at 37°C for 15 minutes to activate serum nucleases.

  • Dosing: Add 10 µL of oligonucleotide stock (10 µM) to the serum (Final conc: 1 µM).

  • Incubation & Sampling: Incubate at 37°C.

    • Critical Step: Remove 10 µL aliquots at specific time points: 0 min, 15 min, 1 hr, 4 hr, 12 hr, 24 hr.

  • Quenching: Immediately mix the aliquot with 10 µL of TBE-Urea Loading Buffer (2x) and flash freeze in liquid nitrogen or heat to 95°C for 5 mins to denature nucleases.

  • Analysis:

    • Load samples onto 20% Urea-PAGE.

    • Run at 200V for 60-90 minutes.

    • Stain with SYBR Gold.

  • Quantification: Image gel and use densitometry (e.g., ImageJ) to plot the fraction of intact full-length oligo remaining over time.

Expected Results:

  • Unmodified RNA: Degradation visible within <15 minutes (

    
     minutes).
    
  • 2'-O-Me: Significant band intensity remaining at 4-12 hours (

    
     hours).
    
  • 2'-F: Intermediate stability (often dependent on position).

Decision Matrix: When to Choose 2'-O-Me

While 2'-MOE and LNA have their place, 2'-O-Me is the superior choice in specific architectural contexts.

Decision_MatrixStartDesign RequirementQ1Is Immunogenicitya concern?Start->Q1Q2Is Steric Bulkacceptable?Q1->Q2NoRes_2OMeChoose 2'-O-MeQ1->Res_2OMeYes (TLR evasion needed)Q3Is Hepatotoxicitya risk?Q2->Q3No (Need small mod)Res_MOEChoose 2'-MOEQ2->Res_MOEYes (Max Stability)Q3->Res_2OMeYes (Avoid Toxicity)Res_LNAChoose LNAQ3->Res_LNANo (Need Max Affinity)

Caption: Logical flow for selecting 2'-O-Me. It is the default choice when immunogenicity, toxicity, or steric hindrance are limiting factors.

Summary of Advantages
  • Safety: Lowest risk of hepatotoxicity among high-affinity modifications.

  • Stealth: Best-in-class suppression of innate immune responses (TLR7/8).

  • Cost-Efficiency: Lower synthesis costs and higher coupling efficiency compared to MOE or LNA.

  • Versatility: Small size allows it to be used in sterically sensitive regions (e.g., near the 5' cap of mRNA or in siRNA guide strands) where 2'-MOE would block function.

References

  • Cotton, M. et al. (1991).[1] "2'-O-methyl, 2'-O-ethyl oligoribonucleotides and phosphorothioate oligodeoxynucleotides as inhibitors of the in vitro U7 snRNP-dependent mRNA processing event." Nucleic Acids Research.[1] Link

  • Robbins, M. et al. (2009). "2'-O-methyl-modified RNAs act as TLR7 antagonists."[6][7][8] Molecular Therapy. Link

  • Swayze, E.E. et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals."[9][10] Nucleic Acids Research.[1] Link

  • Majlessi, M. et al. (1998). "Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets." Nucleic Acids Research.[1] Link

  • Karikó, K. et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.